N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-N-(2-aminoethyl)-3-nitropyridine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O2/c8-3-4-10-6-2-1-5(12(13)14)7(9)11-6/h1-2H,3-4,8H2,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXKEBLSRILDQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])N)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622857 | |
| Record name | N~6~-(2-Aminoethyl)-3-nitropyridine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252944-01-7 | |
| Record name | N~6~-(2-Aminoethyl)-3-nitropyridine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Diamino-N2-(2-aminoethyl)-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine (CAS: 252944-01-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine, with the Chemical Abstracts Service (CAS) number 252944-01-7, is a substituted nitropyridine derivative. This class of compounds is of significant interest in medicinal and agricultural chemistry due to the diverse biological activities exhibited by nitropyridine-containing molecules. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its chemical properties and its role as a key synthetic intermediate.
Chemical and Physical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 252944-01-7 | N/A |
| Molecular Formula | C₇H₁₁N₅O₂ | N/A |
| Molecular Weight | 197.2 g/mol | N/A |
| Appearance | White, yellow or orange crystalline powder | N/A |
| Predicted Boiling Point | 455.4 ± 45.0 °C | N/A |
| Predicted Density | 1.445 ± 0.06 g/cm³ | N/A |
| Solubility | Soluble in DMSO | N/A |
| Storage Conditions | 2-8°C, protect from light | N/A |
Synthesis and Application as a Chemical Intermediate
This compound is primarily utilized as a versatile intermediate in the synthesis of more complex bioactive molecules. Its chemical structure, featuring multiple reactive sites—specifically the amino and nitro groups on the pyridine ring and the primary amine on the ethyl side chain—makes it a valuable building block for creating diverse chemical libraries for drug discovery and agrochemical development.
The general workflow for utilizing this intermediate in a synthetic chemistry context is outlined in the diagram below.
Due to the proprietary nature of many drug discovery and development programs, detailed experimental protocols for the synthesis of specific final products derived from this intermediate are not publicly available. Researchers would typically devise synthetic strategies based on the desired target molecule, employing standard organic chemistry reactions to modify the functional groups of the starting material.
Biological Activity and Mechanism of Action
As of the date of this guide, there is a notable absence of publicly available data on the specific biological activity, mechanism of action, or associated signaling pathways for this compound itself. Its primary role appears to be that of a precursor in the synthesis of other compounds which are then subjected to biological screening.
The broader class of nitropyridine derivatives has been shown to exhibit a wide range of biological activities, including but not limited to:
-
Antimicrobial
-
Antiviral
-
Anticancer
-
Anti-inflammatory
The biological effects of nitropyridines are often attributed to the electron-withdrawing nature of the nitro group, which can influence the molecule's interaction with biological targets. However, without specific studies on this compound or its direct derivatives, any discussion of its pharmacological profile would be speculative.
The logical relationship for investigating the potential of this compound in a drug discovery context is illustrated in the following diagram.
Conclusion and Future Directions
This compound is a commercially available chemical intermediate with potential applications in the synthesis of novel pharmaceuticals and agrochemicals. While its fundamental chemical and physical properties are known, a significant gap exists in the public domain regarding its specific biological activities and pharmacological profile.
Future research efforts could focus on the synthesis of a focused library of derivatives from this starting material, followed by systematic screening against a panel of biological targets. Such studies would be instrumental in elucidating the potential therapeutic or agricultural applications of compounds derived from this versatile nitropyridine building block. For researchers in drug discovery and development, this compound represents a starting point for the exploration of new chemical space in the quest for novel bioactive agents.
An In-depth Technical Guide to (2-Aminoethyl)(6-amino-5-nitro-2-pyridyl)amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Aminoethyl)(6-amino-5-nitro-2-pyridyl)amine, systematically known as 2,6-Diamino-N2-(2-aminoethyl)-5-nitropyridine , is a multifaceted pyridine derivative with potential applications in pharmaceutical and agrochemical research. Its chemical structure, featuring a diaminopyridine core appended with a nitro group and an ethylamine substituent, renders it a valuable intermediate for the synthesis of a diverse range of bioactive molecules. This technical guide provides a comprehensive overview of its known properties, a plausible synthetic pathway, and explores the potential biological significance of this compound class, addressing the core requirements for researchers in drug discovery and development.
Chemical and Physical Properties
Currently, detailed experimental data on the physicochemical properties of 2,6-Diamino-N2-(2-aminoethyl)-5-nitropyridine is limited in publicly accessible literature. The information available is primarily from chemical suppliers.
| Property | Value | Source |
| CAS Number | 252944-01-7 | [1] |
| Molecular Formula | C₇H₁₁N₅O₂ | [1] |
| Molecular Weight | 197.20 g/mol | [1] |
| Appearance | White to Yellow to Orange crystalline powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | Store at ≤ -10 °C, Heat Sensitive | [1] |
Synthesis and Experimental Protocols
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of the target compound.
Detailed Hypothetical Experimental Protocol
Step 1: Synthesis of 2,6-Diamino-5-nitropyridine (Intermediate)
This procedure is adapted from general methods for the nitration of aminopyridines.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-diaminopyridine in concentrated sulfuric acid at 0 °C.
-
Nitration: Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous sodium hydroxide) to precipitate the product.
-
Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield 2,6-diamino-5-nitropyridine.
Step 2: Synthesis of 2,6-Diamino-N2-(2-aminoethyl)-5-nitropyridine (Final Product)
This protocol is based on standard N-alkylation procedures for amino-heterocycles.
-
Reaction Setup: To a solution of 2,6-diamino-5-nitropyridine in an anhydrous polar aprotic solvent such as dimethylformamide (DMF), add a non-nucleophilic base (e.g., anhydrous potassium carbonate).
-
Addition of Alkylating Agent: Add a solution of a suitable 2-aminoethyl halide (e.g., 2-bromoethylamine hydrobromide) or a protected equivalent (e.g., N-(2-bromoethyl)phthalimide) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 60-80 °C) and stir for several hours until the starting material is consumed, as monitored by TLC.
-
Work-up: Cool the reaction mixture, pour it into water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain 2,6-Diamino-N2-(2-aminoethyl)-5-nitropyridine. If a protecting group was used, a deprotection step will be necessary.
Potential Biological Activity and Signaling Pathways
While no specific biological activity data for 2,6-Diamino-N2-(2-aminoethyl)-5-nitropyridine has been reported, the broader class of diaminopyridine and nitropyridine derivatives has been extensively studied, revealing a wide range of biological activities. This compound serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, suggesting its potential to be a precursor to biologically active molecules.[1]
Anticipated Biological Roles based on Structural Analogs
-
Kinase Inhibition: Substituted diaminopyrimidines and related nitrogen-containing heterocycles are known to act as inhibitors of various protein kinases, such as Cyclin-Dependent Kinases (CDKs).[2] The structural features of the target compound could allow it to fit into the ATP-binding pocket of certain kinases.
-
Antimicrobial and Antiparasitic Activity: The nitro group is a common pharmacophore in antimicrobial and antiparasitic drugs.[3] It can undergo bioreduction in anaerobic organisms to generate reactive nitrogen species that are toxic to the cells.
-
Anticancer Properties: Many nitropyridine derivatives have been investigated for their potential as anticancer agents.[3] Their mechanisms of action can be diverse, including the inhibition of key enzymes in cancer cell proliferation and survival.
-
Agrochemical Applications: The mention of its use in agrochemical formulations suggests potential herbicidal or pesticidal properties.[1]
Hypothetical Signaling Pathway Involvement
Given the prevalence of diaminopyridine scaffolds in kinase inhibitors, a plausible, though hypothetical, mechanism of action could involve the inhibition of a protein kinase critical for cell cycle progression or signal transduction.
Caption: Hypothetical inhibition of a signal transduction pathway.
Conclusion
(2-Aminoethyl)(6-amino-5-nitro-2-pyridyl)amine, or 2,6-Diamino-N2-(2-aminoethyl)-5-nitropyridine, represents a promising scaffold for the development of novel therapeutic agents and agrochemicals. While specific experimental data for this compound remains scarce, its structural relationship to known bioactive molecules, particularly kinase inhibitors and antimicrobial agents, suggests significant potential for future research. The synthetic route outlined in this guide provides a practical starting point for its preparation, enabling further investigation into its chemical and biological properties. Researchers are encouraged to explore the derivatization of this molecule to probe its structure-activity relationships and to elucidate its potential mechanisms of action in various biological systems.
References
N2-(2-Aminoethyl)-5-nitropyridine-2,6-diamine: A Technical Overview of a Niche Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N2-(2-Aminoethyl)-5-nitropyridine-2,6-diamine is a substituted nitropyridine derivative. Based on available data, this compound primarily serves as a specialized chemical intermediate, likely utilized in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. Publicly accessible, in-depth research, including detailed experimental protocols and biological pathway analyses specifically involving this compound, is limited. This guide consolidates the available information and provides a general overview based on the chemical properties of related compounds.
Chemical Structure and Properties
The chemical structure of N2-(2-Aminoethyl)-5-nitropyridine-2,6-diamine is characterized by a pyridine ring substituted with two amino groups, a nitro group, and an aminoethyl side chain. This combination of functional groups suggests its role as a versatile building block in organic synthesis.
Table 1: Chemical and Physical Properties of N2-(2-Aminoethyl)-5-nitropyridine-2,6-diamine
| Property | Value | Source |
| CAS Number | 252944-01-7 | [1] |
| Molecular Formula | C₇H₁₁N₅O₂ | [1] |
| Molecular Weight | 197.2 g/mol | [1] |
| Appearance | White to Yellow to Orange crystalline powder | |
| Purity | ≥98% (HPLC) | |
| Storage Conditions | Frozen (-20°C), Heat Sensitive |
Synthesis
It is important to note that the following diagram represents a generalized, hypothetical synthetic pathway and should not be considered a validated experimental protocol.
Potential Applications
While specific applications are not extensively documented, the chemical structure of N2-(2-Aminoethyl)-5-nitropyridine-2,6-diamine suggests its utility as an intermediate in the following areas:
-
Pharmaceutical Drug Development: The presence of multiple nitrogen-containing functional groups makes it a candidate for the synthesis of heterocyclic compounds, which are a cornerstone of many drug discovery programs. The nitropyridine moiety is a known pharmacophore in various biologically active molecules.
-
Agrochemical Synthesis: Substituted pyridines are integral to many herbicides, insecticides, and fungicides. This compound could serve as a precursor for novel crop protection agents.
Experimental Protocols
Detailed experimental protocols for the synthesis, handling, and application of N2-(2-Aminoethyl)-5-nitropyridine-2,6-diamine are not available in the public domain. Researchers and drug development professionals seeking to work with this compound would likely need to develop their own procedures based on analogous chemical transformations or obtain proprietary information from chemical suppliers.
Signaling Pathways and Biological Activity
There is no specific information in the reviewed literature or patents detailing the interaction of N2-(2-Aminoethyl)-5-nitropyridine-2,6-diamine with any biological signaling pathways or its specific biological activities. Any such properties would be conferred to the final, more complex molecules synthesized from this intermediate.
Conclusion
N2-(2-Aminoethyl)-5-nitropyridine-2,6-diamine is a chemical intermediate with potential applications in the pharmaceutical and agrochemical sectors. The lack of detailed public information suggests that its use is likely specialized and may be covered by proprietary processes. The information provided in this guide is based on the limited data available from chemical suppliers and the general chemical literature on related nitropyridine compounds. Further research and disclosure from primary sources would be necessary for a more in-depth understanding of its properties and applications.
References
The Role of N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine in the Synthesis of Glycogen Synthase Kinase-3 (GSK-3) Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1][2] Its dysregulation has been implicated in the pathogenesis of numerous diseases, such as Alzheimer's disease, type 2 diabetes, and certain cancers. This has rendered GSK-3 an attractive therapeutic target for drug discovery and development. A significant focus of this research has been on the synthesis of small molecule inhibitors, with various heterocyclic scaffolds demonstrating promising activity. Among these, pyridine-based compounds have emerged as a prominent class of GSK-3 inhibitors.
This technical guide explores the potential role of N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine as a key intermediate in the synthesis of novel GSK-3 inhibitors. While direct utilization of this specific compound is not extensively documented in publicly available literature, its structural features—a substituted 2,6-diaminopyridine core—make it a plausible precursor for constructing potent and selective GSK-3 inhibitors. This document will therefore provide a comprehensive overview of the synthesis of related pyridine-based GSK-3 inhibitors, propose a hypothetical synthetic pathway involving this compound, and detail the relevant biological data and experimental protocols.
GSK-3 Signaling Pathways
GSK-3 is a constitutively active kinase that is regulated by inhibitory signals from various pathways. The two main isoforms, GSK-3α and GSK-3β, are involved in multiple signaling cascades. Understanding these pathways is crucial for the rational design of selective inhibitors.
Figure 1: Key GSK-3 signaling pathways.
Hypothetical Synthesis of a GSK-3 Inhibitor via this compound
The structure of this compound provides a versatile scaffold for the synthesis of more complex heterocyclic systems known to inhibit GSK-3. The primary amino group at the 6-position can be functionalized, and the vicinal amino and nitro groups on the pyridine ring can be utilized for cyclization reactions to form fused ring systems such as pyrazolo[3,4-b]pyridines or imidazo[4,5-b]pyridines.
A plausible synthetic route could involve the condensation of the ethylamino side chain with a suitable electrophile, followed by reduction of the nitro group and subsequent cyclization to form a fused heterocyclic core. This core could then be further functionalized to enhance binding affinity and selectivity for the ATP-binding pocket of GSK-3.
Figure 2: Hypothetical synthetic workflow.
Synthesis of Pyridine-Based GSK-3 Inhibitors: A Review of the Literature
Several classes of pyridine-containing heterocycles have been reported as potent GSK-3 inhibitors. The structure-activity relationship (SAR) studies of these compounds provide valuable insights for the design of new inhibitors.
Pyrazolo[3,4-b]pyridine Derivatives
A series of 5-aryl-pyrazolo[3,4-b]pyridines have been identified as potent inhibitors of GSK-3.[3] The synthesis of these compounds often involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent.
| Compound ID | R Group | GSK-3β IC50 (nM) | Reference |
| 1 | 4-Fluorophenyl | 10 | [4] |
| 2 | 4-Chlorophenyl | 8 | [4] |
| 3 | 4-Methoxyphenyl | 15 | [4] |
| 4 | 2-Thienyl | 25 | [4] |
Imidazo[4,5-b]pyridine Derivatives
Imidazo[4,5-b]pyridines represent another important class of GSK-3 inhibitors.[5] Their synthesis typically involves the cyclization of a 2,3-diaminopyridine derivative with an aldehyde or a carboxylic acid.
| Compound ID | R1 Group | R2 Group | GSK-3β IC50 (nM) | Reference |
| 5 | H | 4-Fluorophenyl | 50 | [5] |
| 6 | Methyl | 4-Fluorophenyl | 35 | [5] |
| 7 | H | 2,4-Dichlorophenyl | 20 | [5] |
| 8 | Methyl | 2,4-Dichlorophenyl | 12 | [5] |
Experimental Protocols
While a specific protocol for the use of this compound in GSK-3 inhibitor synthesis is not available, the following are representative procedures for the synthesis of related pyridine-based inhibitors.
General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines
A mixture of a 3-amino-1H-pyrazole derivative (1.0 mmol) and a 1,3-dicarbonyl compound (1.1 mmol) in acetic acid (5 mL) is heated at reflux for 4-6 hours. The reaction mixture is then cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and purified by column chromatography on silica gel to afford the desired pyrazolo[3,4-b]pyridine.[6]
General Procedure for N-Alkylation of Aminopyridines
To a solution of the aminopyridine (1.0 mmol) in a suitable solvent such as DMF or acetonitrile (10 mL) is added a base (e.g., K2CO3 or NaH, 1.2 mmol). The mixture is stirred at room temperature for 30 minutes, followed by the addition of the alkylating agent (e.g., an alkyl halide, 1.1 mmol). The reaction is then stirred at an appropriate temperature (room temperature to 80 °C) until completion (monitored by TLC). The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[7][8]
Figure 3: General experimental workflow for N-alkylation.
Conclusion
This compound holds significant potential as a versatile building block for the synthesis of novel GSK-3 inhibitors. Its inherent structural features are amenable to a variety of chemical transformations that can lead to the formation of potent heterocyclic scaffolds. Although its direct application in this context is yet to be widely reported, the established chemistry of related 2,6-diaminopyridine derivatives in the synthesis of kinase inhibitors provides a strong rationale for its exploration. The data and protocols presented in this guide, derived from the synthesis of structurally analogous compounds, offer a solid foundation for researchers to design and execute synthetic strategies aimed at discovering the next generation of GSK-3 inhibitors for the treatment of associated diseases. Further investigation into the synthetic utility of this compound is warranted and could lead to the identification of novel and potent therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 5-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. journals.pnu.ac.ir [journals.pnu.ac.ir]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide on N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine is a key heterocyclic compound that serves as a versatile intermediate in the synthesis of a variety of biologically active molecules. Its distinct structural features, including the nitropyridine core and the aminoethyl side chain, make it a valuable building block in the development of targeted therapeutics, particularly kinase inhibitors. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and its role as a precursor in the manufacture of pharmaceutical active ingredients (APIs). Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways are presented to support researchers and professionals in drug discovery and development.
Introduction
The pyridine nucleus is a privileged scaffold in medicinal chemistry, with a significant percentage of FDA-approved drugs containing this heterocyclic motif.[1] Nitropyridine derivatives, in particular, are valuable precursors due to the versatile reactivity of the nitro group, which can be readily transformed into other functional groups and facilitates nucleophilic substitution reactions.[2] this compound has emerged as a significant intermediate, primarily in the synthesis of potent kinase inhibitors, such as those targeting Glycogen Synthase Kinase-3 (GSK-3) and p70S6Kβ.[2][3] This guide will delve into the technical details of this important pharmaceutical intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 252944-01-7 |
| Molecular Formula | C₇H₁₁N₅O₂ |
| Molecular Weight | 197.20 g/mol |
| Appearance | Yellow to orange crystalline powder |
| Purity | Typically ≥98% (HPLC) |
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically commences with the commercially available 2,6-dichloropyridine. The overall synthetic workflow is depicted below.
Experimental Protocols
Step 1: Synthesis of 2,6-Dichloro-3-nitropyridine [4]
-
Materials: 2,6-Dichloropyridine, concentrated sulfuric acid, fuming nitric acid.
-
Procedure: To a mixture of concentrated sulfuric acid (25 mL) and fuming nitric acid (10 mL) cooled to 0 °C, 2,6-dichloropyridine (5 g, 0.033 mol) is added portion-wise.[3] The reaction mixture is then heated to 65 °C for 2 hours.[3] After completion, the mixture is cooled to room temperature and poured into ice water. The resulting precipitate is filtered, washed with water, and dried under vacuum to yield 2,6-dichloro-3-nitropyridine.
-
Purification: The crude product can be purified by column chromatography on silica gel using a petroleum ether:ethyl acetate eluent.[3]
Step 2: Synthesis of 2-Amino-6-chloro-3-nitropyridine [4][5]
-
Materials: 2,6-Dichloro-3-nitropyridine, aqueous ammonia, methanol.
-
Procedure: 2,6-Dichloro-3-nitropyridine (21.3 kg, 90% water wet) is dissolved in isopropanol (100 L).[6] Ammonia gas (6.8 kg, 400 moles) is bubbled through the solution at 20-30 °C.[6] The reaction mixture is stirred for 24 hours at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the precipitated product, 2-amino-6-chloro-3-nitropyridine, is collected by filtration.
Step 3: Synthesis of this compound
-
Materials: 2-Amino-6-chloro-3-nitropyridine, ethylenediamine.
-
Procedure: A solution of 2-amino-6-chloro-3-nitropyridine in a suitable solvent (e.g., a polar aprotic solvent like DMF or an alcohol) is treated with an excess of ethylenediamine. The reaction mixture is heated to drive the nucleophilic aromatic substitution of the chloride. The reaction progress is monitored by TLC or HPLC. Upon completion, the reaction mixture is cooled, and the product is isolated.
-
Work-up and Purification: The work-up procedure typically involves quenching the reaction with water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization to afford this compound as a yellow to orange crystalline solid.
Quantitative Data
The following table summarizes typical yields and purity for the synthetic steps.
| Step | Product | Typical Yield | Purity (HPLC) |
| 1. Nitration | 2,6-Dichloro-3-nitropyridine | 46%[3] | >98% |
| 2. Ammonolysis | 2-Amino-6-chloro-3-nitropyridine | High | >99% |
| 3. Nucleophilic Substitution | This compound | Moderate-High | >98% |
Role as a Pharmaceutical Intermediate in Kinase Inhibitor Synthesis
This compound is a crucial intermediate in the synthesis of a class of potent kinase inhibitors, particularly targeting Glycogen Synthase Kinase-3 (GSK-3).[2] The primary amino group of the ethylenediamine moiety serves as a key point for further functionalization to build more complex molecules that can interact with the active site of the target kinase.
The general scheme for its utilization involves the further modification of the terminal amino group, followed by the reduction of the nitro group to an amino group, which can then be further derivatized.
Glycogen Synthase Kinase-3 (GSK-3) Signaling Pathway
GSK-3 is a serine/threonine kinase that is constitutively active in resting cells and plays a key role in numerous signaling pathways, including the Wnt/β-catenin and insulin signaling pathways.[7] Dysregulation of GSK-3 activity is implicated in various diseases, including neurodegenerative disorders like Alzheimer's disease, bipolar disorder, and cancer, making it an attractive therapeutic target.[8]
In the canonical Wnt signaling pathway, in the absence of a Wnt ligand, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[2] Upon Wnt binding to its receptor, this complex is disrupted, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene expression.[2]
Inhibitors derived from this compound can effectively target the ATP-binding pocket of GSK-3, preventing the phosphorylation of its substrates and thereby modulating downstream cellular processes.
Conclusion
This compound is a valuable and versatile pharmaceutical intermediate with significant applications in the synthesis of kinase inhibitors. Its multi-step synthesis from readily available starting materials provides a reliable route to this key building block. The strategic placement of its functional groups allows for diverse chemical modifications, enabling the development of potent and selective drug candidates targeting critical signaling pathways, such as the GSK-3 pathway. This guide provides a foundational technical overview to aid researchers and drug development professionals in leveraging this important intermediate for the discovery of novel therapeutics.
References
- 1. Role of the p70(S6K) pathway in regulating the actin cytoskeleton and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. GSK3 Signaling Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Agrochemical Frontier: A Technical Guide to Pyridine-Based Insecticide Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is no publicly available scientific literature or patent documentation describing the specific applications of N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine in agrochemical synthesis. This technical guide, therefore, provides a comprehensive overview of the synthesis and application of structurally related pyridine derivatives in the agrochemical industry. It further outlines a hypothetical research and development workflow for assessing the potential of novel compounds such as this compound as insecticidal candidates.
Introduction: The Prominence of Pyridine Scaffolds in Modern Insecticides
The pyridine ring is a privileged scaffold in the development of modern agrochemicals, particularly insecticides. Its unique electronic properties and ability to be readily functionalized have led to the discovery and commercialization of several major classes of insecticides. These compounds are critical for ensuring global food security by controlling a wide range of agricultural pests. This guide will explore the synthesis, biological activity, and mechanisms of action of key pyridine-based insecticides, providing a framework for the investigation of new derivatives.
Synthesis of Bioactive Pyridine Derivatives: A Survey of Methodologies
The synthesis of insecticidal pyridine derivatives often involves the construction of a substituted pyridine core followed by the introduction of various pharmacophores. A common strategy involves the use of versatile intermediates such as 2-chloro-5-nitropyridine, which is highly reactive towards nucleophilic substitution.
General Synthetic Strategies
The literature provides numerous examples of multi-step syntheses to generate libraries of pyridine-based compounds for biological screening. These often begin with commercially available starting materials and employ standard organic chemistry transformations.
Experimental Protocol: Synthesis of 2-chloro-5-nitropyridine
A widely used precursor, 2-chloro-5-nitropyridine, can be synthesized from 2-aminopyridine. The process involves nitration to yield 2-amino-5-nitropyridine, followed by hydrolysis to 2-hydroxy-5-nitropyridine, and subsequent chlorination.[1]
-
Step 1: Nitration of 2-aminopyridine: 2-aminopyridine is treated with a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 5-position.
-
Step 2: Hydrolysis of 2-amino-5-nitropyridine: The amino group is then hydrolyzed to a hydroxyl group under acidic conditions.
-
Step 3: Chlorination of 2-hydroxy-5-nitropyridine: The hydroxyl group is replaced with a chlorine atom using a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅). The final product, 2-chloro-5-nitropyridine, is a versatile intermediate for further derivatization.[1][2]
Experimental Protocol: Synthesis of Pyridine Carboxamide Derivatives
Pyridine carboxamides represent another important class of bioactive molecules. Their synthesis can be achieved through the amidation of pyridine carboxylic acids or their activated derivatives.
-
Starting Material: Pyridine-2,6-dicarbonyl dichloride.
-
Reaction: The diacid chloride is reacted with an appropriate amine or hydrazine derivative to form the corresponding dicarboxamide. For example, reaction with L-alanine methyl ester hydrochloride in the presence of a base yields the corresponding bis(amido ester).[3] Subsequent reaction with hydrazine hydrate can then be used to introduce a hydrazinyl group.[3]
Quantitative Data on Insecticidal Pyridine Derivatives
The insecticidal efficacy of pyridine derivatives is typically evaluated through bioassays against various pest species. The half-maximal lethal concentration (LC₅₀) is a common metric used to quantify their potency.
| Compound Class | Pest Species | LC₅₀ (mg/L) | Reference |
| Substituted Pyridines | Aphis craccivora (nymphs) | 0.080 - 0.385 | [4] |
| Substituted Pyridines | Aphis craccivora (adults) | 0.498 - 1.606 | [4] |
| Thienylpyridines | Aphis gossypi | - | [5] |
| Pyridine Carboxamides | Ralstonia solanacearum | - | [6] |
Note: A lower LC₅₀ value indicates higher insecticidal activity.
Key Classes of Pyridine-Based Insecticides and Their Mechanisms of Action
Two major classes of insecticides that feature a pyridine or a related heterocyclic core are the neonicotinoids and the diamides. Understanding their mechanisms of action is crucial for the rational design of new insecticidal compounds.
Neonicotinoid Insecticides
Neonicotinoids are agonists of the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[7] Their selective toxicity to insects over vertebrates is attributed to their higher affinity for insect nAChRs.[8]
Signaling Pathway of Neonicotinoid Insecticides
Caption: Neonicotinoid mechanism of action on the insect nicotinic acetylcholine receptor.
Continuous stimulation of the nAChRs by neonicotinoids leads to an uncontrolled influx of sodium ions, resulting in the persistent depolarization of the postsynaptic neuron.[9] This hyperexcitation ultimately causes paralysis and death of the insect.[9]
Diamide Insecticides
Diamide insecticides represent a newer class of chemistry that acts on a different target: the ryanodine receptor (RyR).[10][11] These receptors are calcium-release channels located in the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells.
Signaling Pathway of Diamide Insecticides
Caption: Diamide insecticide mechanism of action on the insect ryanodine receptor.
Diamide insecticides lock the ryanodine receptors in an open state, leading to the uncontrolled release and subsequent depletion of intracellular calcium stores.[10][12] This disruption of calcium homeostasis results in muscle contraction, paralysis, and ultimately, the death of the insect.
A Hypothetical Workflow for the Evaluation of this compound
Given the lack of existing data, a structured research program would be necessary to evaluate the potential of this compound as an agrochemical. The following workflow outlines a potential path from synthesis to biological characterization.
Hypothetical Research and Development Workflow
Caption: A proposed workflow for the synthesis and evaluation of novel pyridine-based insecticide candidates.
This workflow would begin with the synthesis of the target compound, likely through the alkylation of 3-nitro-2,6-pyridinediamine. The purified compound would then undergo a tiered screening process, starting with primary insecticidal assays against a panel of relevant pests. Promising candidates would be subjected to more detailed dose-response studies to determine their potency. Subsequent mechanism of action studies would aim to identify the biological target, and quantitative structure-activity relationship (QSAR) studies could guide the synthesis of more potent analogues.
Conclusion and Future Directions
While this compound remains an uncharacterized compound in the context of agrochemical research, the broader class of pyridine derivatives continues to be a fertile ground for the discovery of novel insecticides. The synthetic methodologies and mechanistic understanding of existing pyridine-based agrochemicals provide a robust framework for the investigation of new chemical entities. Future research in this area will likely focus on the development of compounds with novel modes of action to combat the growing challenge of insecticide resistance, as well as improved safety profiles for non-target organisms and the environment. The systematic evaluation of compounds such as this compound, guided by the principles outlined in this guide, is a critical component of this ongoing effort.
References
- 1. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 2. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Diamide insecticides - Wikipedia [en.wikipedia.org]
- 12. Diving Into Diamides [growertalks.com]
Hypothetical Pathway to N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine: A Technical Guide
Disclaimer: The compound N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine is not described in the currently available scientific literature. This guide, therefore, presents a hypothetical synthesis and experimental framework based on established chemical principles and analogous reactions reported for structurally similar molecules. All data and protocols are predictive and require experimental validation.
Introduction
This technical guide outlines a proposed synthetic route for the novel compound this compound. The design of this synthesis is informed by documented procedures for the functionalization of nitropyridine scaffolds, which are versatile precursors in the development of various bioactive molecules. The core strategy involves the sequential nucleophilic aromatic substitution of a di-substituted nitropyridine precursor. This document provides a theoretical framework for its synthesis, purification, and characterization for researchers in drug discovery and medicinal chemistry.
Proposed Synthesis Pathway
The synthesis of this compound is proposed to proceed via a two-step nucleophilic aromatic substitution reaction starting from 2,6-dichloro-3-nitropyridine. This common starting material is commercially available and has been utilized in the synthesis of various kinase inhibitors.[1]
Step 1: Monosubstitution with Ammonia
The first step involves the selective amination of 2,6-dichloro-3-nitropyridine at the C2 position. This regioselectivity is driven by the strong electron-withdrawing effect of the adjacent nitro group, which activates the C2 position for nucleophilic attack.
Step 2: Disubstitution with Ethylenediamine
The second step involves the substitution of the remaining chlorine atom at the C6 position with ethylenediamine. This reaction introduces the 2-aminoethyl side chain at the N6 position.
Below is a diagrammatic representation of the proposed synthetic workflow.
Caption: Proposed workflow for the synthesis and purification of the target compound.
Experimental Protocols (Hypothetical)
Synthesis of 2-Amino-6-chloro-3-nitropyridine (Intermediate)
A solution of 2,6-dichloro-3-nitropyridine in methanol would be treated with aqueous ammonia.[2] The reaction mixture would be stirred at a controlled temperature (e.g., 35-40°C) and monitored by thin-layer chromatography (TLC) for the consumption of the starting material.[2] Upon completion, the product is expected to precipitate and can be collected by filtration.[2]
Synthesis of this compound (Target Compound)
The intermediate, 2-amino-6-chloro-3-nitropyridine, would be dissolved in a suitable solvent such as 1,4-dioxane. An excess of ethylenediamine would be added to the solution. The reaction mixture would be heated to reflux and monitored by TLC. After the reaction is complete, the solvent would be removed under reduced pressure, and the residue would be purified.
Purification and Characterization
The crude product would be purified using column chromatography on silica gel. The structure and purity of the final compound would be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Quantitative Data (Predictive)
As this compound has not been synthesized, no experimental quantitative data exists. The following table presents predicted values based on similar reported reactions.
| Parameter | Predicted Value | Method of Determination |
| Yield (Overall) | 40-60% | Gravimetric analysis after purification |
| Purity | >95% | HPLC analysis |
| Molecular Weight | 198.18 g/mol | Mass Spectrometry |
Potential Signaling Pathway Involvement (Theoretical)
Given the structural motifs present in the target molecule, specifically the nitropyridine core, it is plausible that this compound could interact with protein kinases. Many kinase inhibitors feature a substituted pyridine or pyrimidine scaffold that binds to the ATP-binding pocket of the enzyme. The aminoethyl side chain could potentially form hydrogen bonds with key residues in a kinase active site.
The diagram below illustrates a generalized logical relationship for screening this compound against a panel of kinases to identify potential biological targets.
Caption: Logical workflow for identifying potential kinase targets of the novel compound.
Conclusion
This document provides a comprehensive, albeit theoretical, guide to the synthesis and potential evaluation of this compound. The proposed synthetic route is based on well-established methodologies for the synthesis of substituted nitropyridines. Experimental validation of these protocols is essential to confirm the feasibility of the synthesis and to explore the biological activities of this novel chemical entity. Researchers are encouraged to use this guide as a starting point for the discovery and development of new therapeutic agents.
References
An In-depth Technical Guide on the Synthesis and Characterization of N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide outlines a proposed synthetic pathway and characterization strategy for the novel compound N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine. Due to the absence of direct literature precedent for this specific molecule, this document provides a comprehensive, inferred methodology based on established chemical principles and spectroscopic data of closely related structural analogs. The guide includes detailed experimental protocols, tabulated spectroscopic data for the core intermediate, and workflow diagrams to facilitate its synthesis and characterization in a research and development setting.
Introduction
This compound is a substituted pyridinediamine with potential applications in medicinal chemistry and materials science. The presence of a nitro group, a common pharmacophore, and a flexible aminoethyl side chain suggests that this molecule could be a valuable building block for the synthesis of bioactive compounds. This guide provides a feasible synthetic route and expected spectroscopic characteristics to aid researchers in its preparation and identification.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a three-step process starting from commercially available 2,6-diaminopyridine. The proposed pathway is illustrated in the diagram below.
Caption: Proposed three-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of 3-Nitro-2,6-pyridinediamine
This procedure is based on the general nitration of aminopyridines.
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.
-
Addition of Starting Material: Slowly add 2,6-diaminopyridine to the cooled sulfuric acid while maintaining the temperature below 10°C.
-
Nitration: Add a mixture of concentrated nitric acid and sulfuric acid dropwise to the solution, ensuring the temperature does not exceed 10°C.
-
Reaction Monitoring: Stir the mixture at a controlled temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 3-nitro-2,6-pyridinediamine.
Step 2: Synthesis of tert-butyl (2-((6-amino-5-nitro-2-pyridinyl)amino)ethyl)carbamate
This protocol describes the selective N-alkylation of 3-nitro-2,6-pyridinediamine.
-
Reaction Setup: To a solution of 3-nitro-2,6-pyridinediamine in a polar aprotic solvent like Dimethylformamide (DMF), add a strong base such as sodium hydride (NaH) at 0°C under an inert atmosphere.
-
Addition of Alkylating Agent: Slowly add a solution of N-Boc-2-aminoethyl bromide in DMF to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.
-
Quenching and Extraction: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 3: Synthesis of this compound (Final Product)
This final step involves the deprotection of the Boc group.
-
Deprotection: Dissolve the purified product from Step 2 in a suitable solvent such as dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Reaction: Stir the mixture at room temperature and monitor the deprotection by TLC.
-
Isolation: Remove the solvent and excess acid under reduced pressure. The final product will likely be obtained as a salt. If the free base is required, neutralize with a suitable base and extract.
-
Final Purification: The product can be further purified by recrystallization or chromatography if necessary.
Spectroscopic Data
As no direct spectroscopic data for this compound is available, this section provides data for the core intermediate, 3-nitro-2,6-pyridinediamine, and related compounds to serve as a reference for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: Predicted chemical shifts for the target molecule's core. Actual values will vary.
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| 3-Nitro-2,6-pyridinediamine (Predicted) | δ 7.5-8.0 (d, 1H, H4), 6.0-6.5 (d, 1H, H5), 5.5-6.0 (br s, 2H, NH₂), 7.0-7.5 (br s, 2H, NH₂) | δ 160-165 (C2), 110-115 (C3), 140-145 (C4), 100-105 (C5), 155-160 (C6) |
| 2-Amino-3-nitropyridine[1][2] | δ 8.2-8.3 (dd, 1H), 7.2-7.3 (dd, 1H), 6.6-6.7 (dd, 1H), 7.1 (br s, 2H) | Data not readily available |
| 2,6-Diaminopyridine[3] | δ 7.2-7.3 (t, 1H), 6.0-6.1 (d, 2H), 4.4 (br s, 4H) | Data not readily available |
Infrared (IR) Spectroscopy
| Compound | Key IR Absorptions (cm⁻¹) |
| 3-Nitro-2,6-pyridinediamine (Predicted) | 3400-3200 (N-H stretching), 1640-1600 (N-H bending), 1550-1500 & 1350-1300 (NO₂ stretching), Aromatic C-H and C=C/C=N stretches |
| 2-Amino-3-nitropyridine[4] | 3420, 3300, 1630, 1580, 1530, 1340 |
| 2,6-Diaminopyridine[5] | 3450, 3300, 1640, 1580, 1450 |
Mass Spectrometry (MS)
| Compound | Molecular Formula | Molecular Weight | Expected m/z (EI+) |
| This compound | C₇H₁₁N₅O₂ | 197.19 g/mol | 197 [M]⁺, fragments corresponding to loss of side chain and nitro group |
| 3-Nitro-2,6-pyridinediamine | C₅H₆N₄O₂ | 154.13 g/mol | 154 [M]⁺ |
| 2-Amino-3-nitropyridine[4][6] | C₅H₅N₃O₂ | 139.11 g/mol | 139 [M]⁺ |
| 2,6-Diaminopyridine[3] | C₅H₇N₃ | 109.13 g/mol | 109 [M]⁺ |
Experimental and Characterization Workflow
The following diagram illustrates a logical workflow for the synthesis and characterization of the target compound.
Caption: A logical workflow for synthesis and characterization.
Conclusion
This technical guide provides a comprehensive roadmap for the synthesis and characterization of this compound. While direct experimental data for this compound is not currently available in the literature, the proposed synthetic route is based on well-established and reliable chemical transformations. The provided spectroscopic data for related compounds will serve as a valuable reference for researchers undertaking the synthesis of this novel molecule. It is recommended that all reactions be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions.
References
- 1. 2-アミノ-3-ニトロピリジン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Amino-3-nitropyridine(4214-75-9) 1H NMR spectrum [chemicalbook.com]
- 3. 2,6-Pyridinediamine [webbook.nist.gov]
- 4. 2-Pyridinamine, 3-nitro- [webbook.nist.gov]
- 5. 2,6-Diaminopyridine(141-86-6) IR Spectrum [m.chemicalbook.com]
- 6. 2-Pyridinamine, 3-nitro- [webbook.nist.gov]
N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties of N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine, a versatile intermediate in the synthesis of bioactive molecules. This document outlines its molecular characteristics and discusses its relevance in the broader context of medicinal chemistry and drug discovery, supported by general experimental approaches for the synthesis of related compounds.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₇H₁₁N₅O₂ |
| Molecular Weight | 197.2 g/mol |
Role in Medicinal Chemistry
This compound belongs to the nitropyridine class of compounds, which are recognized as crucial building blocks in the development of novel therapeutic agents. The pyridine ring is a privileged scaffold in drug design, and the presence of nitro and amino functional groups enhances the molecule's reactivity, making it a valuable precursor for a wide range of heterocyclic systems with diverse biological activities.
Derivatives of nitropyridines have been investigated for various therapeutic applications, including as kinase inhibitors, antiplatelet agents, and in the development of compounds with antitumor and antiviral properties. The strategic placement of the nitro group and the diamine structure allows for further chemical modifications to synthesize more complex molecules with specific biological targets.
Experimental Protocols: A Generalized Synthetic Approach
While specific, detailed experimental protocols for the synthesis of this compound are proprietary and not publicly available, a general synthetic strategy can be inferred from the literature on related nitropyridine derivatives. A common approach involves the nucleophilic substitution of a more readily available precursor, such as 2,6-dichloro-3-nitropyridine.
Conceptual Synthesis Workflow:
-
Starting Material: The synthesis would likely begin with 2,6-dichloro-3-nitropyridine.
-
Nucleophilic Substitution: One of the chlorine atoms would be selectively substituted with an amino group through ammonolysis.
-
Second Substitution: The remaining chlorine atom would then be substituted with ethylenediamine to introduce the N-(2-aminoethyl) side chain. The reaction conditions, such as solvent, temperature, and base, would need to be carefully optimized to achieve the desired product.
-
Purification: The final product would be purified using standard techniques such as chromatography to isolate this compound with high purity.
Logical Workflow: From Intermediate to Bioactive Compound
The following diagram illustrates the conceptual role of this compound as a key intermediate in the synthesis of biologically active compounds.
Caption: Synthetic pathway from a precursor to bioactive compounds.
An In-depth Technical Guide on the Safety and Handling of N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine (CAS No. 252944-01-7) is publicly available. The following guide has been compiled from data on structurally similar compounds, including aminonitropyridines, diaminopyridines, and nitroanilines. All safety and handling procedures should be evaluated in the context of a specific laboratory's standard operating procedures and a thorough risk assessment should be conducted before use.
Introduction
This compound is a substituted pyridine derivative of interest in pharmaceutical and agrochemical research. Its structure, featuring a pyridine ring with amino and nitro functional groups, suggests its potential as a versatile intermediate in the synthesis of bioactive molecules. Pyridine-based compounds are integral to numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The nitro group, in particular, is a well-known pharmacophore that can modulate the electronic properties of a molecule and participate in critical biological redox reactions.
This guide provides a comprehensive overview of the inferred safety, handling, and disposal of this compound to ensure its safe use in a laboratory setting.
Physicochemical and Toxicological Data
The following tables summarize the available physicochemical properties of this compound and the toxicological data of structurally similar compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 252944-01-7 | Chem-Impex |
| Molecular Formula | C7H11N5O2 | Chem-Impex |
| Molecular Weight | 197.2 g/mol | Chem-Impex |
| Appearance | White, yellow, or orange crystalline powder | Chem-Impex |
| Purity | ≥ 98% (HPLC) | Chem-Impex |
| Storage | Store at ≤ -10 °C | Chem-Impex |
Table 2: Summary of Hazard Identification for Structurally Similar Compounds (Aminonitropyridines and Nitroanilines)
| Hazard Class | Hazard Statement | GHS Pictogram | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled. | Skull and Crossbones | P261, P264, P270, P280, P301+P310, P302+P352, P304+P340 |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | Exclamation Mark | P264, P280, P302+P352, P332+P313 |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | Exclamation Mark | P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. | Exclamation Mark | P261, P271, P304+P340, P312 |
| Specific Target Organ Toxicity (Repeated Exposure) | H373: May cause damage to organs through prolonged or repeated exposure. | Health Hazard | P260, P314 |
Hazard Identification and Personal Protective Equipment (PPE)
Based on the data from analogous compounds, this compound should be handled as a hazardous substance.
Potential Hazards:
-
Toxicity: Likely to be toxic if swallowed, inhaled, or in contact with skin.
-
Irritation: May cause skin, eye, and respiratory tract irritation.
-
Organ Damage: Prolonged or repeated exposure may cause damage to internal organs.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or face shield (EN 166). |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), flame-retardant antistatic protective clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH/MSHA-approved particulate respirator is recommended. |
Experimental Protocols and Handling
General Handling and Storage
-
Handling: Work under a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Minimize dust generation and accumulation.
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store locked up. Store at ≤ -10 °C for long-term stability.
-
Incompatibilities: Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.
First-Aid Measures
Table 4: First-Aid Procedures
| Exposure Route | Procedure |
| Inhalation | Move person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Spill and Disposal Procedures
-
Spill: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal. Clean the spill area thoroughly.
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Visualizations
General Laboratory Workflow for Handling Potentially Hazardous Solids
Caption: A generalized workflow for the safe handling of potentially hazardous solid chemical compounds.
Plausible Synthesis Route for this compound
Caption: A plausible two-step synthesis of the target compound from a dichloronitropyridine precursor.
Potential Biological Roles of Nitropyridine Derivatives in Drug Discovery
Caption: A diagram illustrating the diverse biological activities and potential mechanisms of action for nitropyridine-based compounds in drug discovery.
Technical Guide to N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine: Procurement and Handling for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine, a key chemical intermediate for researchers in drug discovery and development. This document outlines available suppliers, purchasing information, and essential safety and handling protocols to facilitate its seamless integration into your research workflows.
Core Compound Information
This compound, identified by CAS number 252944-01-7, is a pyridinediamine derivative. Its molecular structure, featuring an aminoethyl side chain and a nitro group, makes it a versatile building block in medicinal chemistry.
Chemical Properties:
-
Molecular Formula: C₇H₁₁N₅O₂
-
Molecular Weight: 197.19 g/mol
-
Appearance: Typically a white to yellow or orange crystalline powder.[1]
-
Purity: Commercially available with a purity of ≥98.0% as determined by HPLC.[1]
Purchasing and Supplier Information
Procuring this compound involves identifying a reliable supplier that meets your specific research needs in terms of quantity, purity, and delivery time. Several chemical suppliers list this compound in their catalogs. Below is a comparative summary of publicly available information from various vendors. Please note that pricing is subject to change and may require logging into the supplier's website or requesting a formal quote.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) | Lead Time |
| TCI America (via Fisher Scientific) | D524550MG | ≥98.0% (HPLC) | 50 mg, 250 mg | $155.00 (50mg) | Inquire with supplier |
| TCI | D5245 | >98.0% (HPLC) | 50 mg, 250 mg | €189.00 (50mg), €604.00 (250mg) | Inquire with supplier |
| Chem-Impex International, Inc. | 42209 | ≥98% (HPLC) | Inquire with supplier | Inquire with supplier | Inquire with supplier |
| Santa Cruz Biotechnology, Inc. | sc-391953 | Inquire with supplier | 100 mg | Inquire with supplier | Inquire with supplier |
| Atomax Chemicals Co., Ltd. | Inquire with supplier | Inquire with supplier | Inquire with supplier | Inquire with supplier | Inquire with supplier |
Experimental Protocols and Handling
General Handling and Storage:
-
Storage: Store in a cool, dry, and well-ventilated area. Some suppliers recommend storage at ≤ -10°C.[1]
-
Safety Precautions: This compound is toxic if swallowed, fatal in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation. Always handle this chemical in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[2]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Visualizing Workflows and Pathways
To aid in the conceptualization of procurement and potential applications, the following diagrams have been generated.
Given the nature of this compound as a synthetic building block, a hypothetical signaling pathway is presented to illustrate its potential role in the development of kinase inhibitors, a common application for novel heterocyclic compounds.
References
N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine: A Versatile Intermediate in Drug Discovery and Agrochemical Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine, a substituted nitropyridine, is a key chemical intermediate with significant potential in the development of novel pharmaceuticals and agrochemicals. Its unique molecular structure, featuring amino and nitro functional groups, renders it a versatile building block for the synthesis of a wide array of bioactive molecules. While direct biological activity data for this compound is not extensively documented in publicly available literature, its importance is underscored by its role as a precursor to compounds with demonstrated therapeutic and agricultural applications. This technical guide provides a comprehensive overview of the known applications of this compound, focusing on the biological activities of its derivatives and outlining general synthetic approaches.
Introduction
Substituted pyridines are a prominent class of N-heterocyclic compounds that form the core of numerous biologically active molecules.[1] The presence of a nitro group, as seen in this compound, further enhances the chemical reactivity of the pyridine ring, making it a valuable synthon in medicinal and agricultural chemistry.[2] This compound serves as a critical starting material for creating more complex molecules with specific biological targets.[2] Its applications span from the development of kinase inhibitors for oncology to the formulation of effective herbicides and pesticides.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 252944-01-7 |
| Molecular Formula | C7H11N5O2 |
| Molecular Weight | 197.2 g/mol |
| Appearance | White, yellow, or orange crystalline powder |
Applications in Pharmaceutical Development
This compound is a valuable precursor for the synthesis of various pharmaceutical agents. Its derivatives have shown promise in several therapeutic areas, including cardiovascular disease and oncology.
Antiplatelet Agents
Derivatives of substituted pyridines have been investigated for their antiplatelet activity, which is crucial in the prevention and treatment of thrombotic events such as heart attacks and strokes. While specific studies starting from this compound are not detailed in the available literature, related N6-derivatives of 8-azapurine have demonstrated potent antiplatelet effects. For instance, compound IIh, an N6 hydrazone derivative of 8-azapurine, exhibited superior in vitro and in vivo antiplatelet aggregation activity compared to the commercially available drug ticagrelor.[4]
Table 2: In Vitro Antiplatelet Activity of an 8-Azapurine Derivative (Compound IIh) [4]
| Compound | IC50 (μM) |
| IIh | 0.20 |
| Ticagrelor (Reference) | 0.74 |
Table 3: In Vivo Antiplatelet Aggregation Activity of an 8-Azapurine Derivative (Compound IIh) [4]
| Administration | Compound IIh Inhibition Rate (%) | Ticagrelor Inhibition Rate (%) |
| Intravenous | 62.2 | 52.2 |
| Oral | 73.3 | 69.4 |
The mechanism of action for many antiplatelet agents involves the inhibition of the P2Y12 receptor, which plays a central role in platelet activation and aggregation.
Caption: P2Y12 Receptor Inhibition Pathway.
Kinase Inhibitors
Nitropyridine derivatives are key intermediates in the synthesis of potent kinase inhibitors.[3] For example, 2,6-dichloro-3-nitropyridine has been utilized in the synthesis of GSK3 inhibitors, with the most active compound showing an IC50 of 8 nM.[3] While a direct synthetic route from this compound to a specific kinase inhibitor is not provided in the reviewed literature, its structural similarity to other nitropyridine intermediates suggests its potential in this area.
Applications in Agrochemicals
This compound is also employed in the formulation of agrochemicals, including herbicides and pesticides.[2] Its ability to interact with biological systems makes it a candidate for developing effective crop protection agents.[2] The reactivity of the nitropyridine core allows for the synthesis of a diverse range of molecules that can be screened for herbicidal and pesticidal activity.
Experimental Protocols
General Synthesis of Nitropyridine Derivatives
The synthesis of functionalized nitropyridines often involves nucleophilic aromatic substitution reactions on a di- or tri-substituted pyridine ring. For example, the synthesis of N6-derivatives of 8-azapurine involves a multi-step process including nucleophilic substitution, diazotization, and amination.[4]
A plausible synthetic route to this compound could involve the reaction of a di-substituted nitropyridine with ethylenediamine. The following diagram illustrates a generalized workflow for the synthesis and evaluation of bioactive compounds from a nitropyridine precursor.
Caption: Generalized Synthetic and Screening Workflow.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of bioactive compounds for the pharmaceutical and agrochemical industries. While the biological activity of the compound itself is not well-documented, its utility as a building block for potent molecules, such as antiplatelet agents and kinase inhibitors, is evident from the literature on related structures. Further research into the direct synthesis and applications of this compound could unveil new avenues for drug discovery and the development of novel crop protection agents. The data and synthetic strategies presented in this guide offer a foundation for researchers and drug development professionals to explore the potential of this promising chemical entity.
References
Methodological & Application
Application Notes and Protocols: Synthesis and Evaluation of GSK-3 Inhibitors Derived from N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of potential Glycogen Synthase Kinase-3 (GSK-3) inhibitors, commencing with the starting material N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine. This document outlines a plausible synthetic route adapted from established methodologies for preparing related pyridine-based GSK-3 inhibitors. Furthermore, it includes comprehensive protocols for the in vitro evaluation of the synthesized compounds, including kinase activity and selectivity assays, along with a summary of relevant quantitative data for known GSK-3 inhibitors.
Introduction
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that is a key regulator in a multitude of cellular signaling pathways, including those involved in metabolism, cell proliferation, and neuronal function.[1] Its dysregulation has been implicated in the pathophysiology of several diseases, such as Alzheimer's disease, type II diabetes, and certain cancers.[1][2] Consequently, the development of potent and selective GSK-3 inhibitors is a significant focus of therapeutic research.[3][4] This document details a synthetic strategy and evaluation workflow for novel GSK-3 inhibitors based on a substituted 2,6-pyridinediamine scaffold.
Synthetic Protocol
The following protocol is a proposed synthetic route for the generation of a library of GSK-3 inhibitors from this compound. This protocol is adapted from the synthetic strategies reported for analogous 2,6-disubstituted-3-nitropyridine derivatives.[5]
Scheme 1: Proposed Synthesis of Pyridine-based GSK-3 Inhibitors
Caption: Proposed synthetic workflow for GSK-3 inhibitors.
Step 1: Arylation of this compound
This step involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig coupling, to introduce an aryl or heteroaryl moiety at the C2 position of the pyridine ring.
-
Reactants:
-
This compound (1 equivalent)
-
Aryl boronic acid or ester (for Suzuki coupling) or Aryl halide (for Buchwald-Hartwig coupling) (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Dioxane/water or Toluene)
-
-
Procedure:
-
To a solution of this compound in the chosen solvent, add the arylating agent, palladium catalyst, and base.
-
Degas the reaction mixture and heat under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the arylated intermediate (Intermediate A).
-
Step 2: Reduction of the Nitro Group
The nitro group of Intermediate A is reduced to an amine to provide a site for further functionalization.
-
Reactants:
-
Intermediate A (1 equivalent)
-
Reducing agent (e.g., Iron powder and ammonium chloride in ethanol/water, or H₂ gas with a Palladium on carbon catalyst)
-
-
Procedure (using Fe/NH₄Cl):
-
Suspend Intermediate A in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride.
-
Heat the mixture to reflux (approximately 80 °C) for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol and extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, filter, and concentrate to yield the amino intermediate (Intermediate B). This intermediate is often used in the next step without further purification.
-
Step 3: Acylation or Sulfonylation of the Amino Group
The newly formed amino group is acylated or sulfonylated to introduce a variety of substituents, leading to the final inhibitor candidates.
-
Reactants:
-
Intermediate B (1 equivalent)
-
Acyl chloride or sulfonyl chloride (1.1 equivalents)
-
Base (e.g., Triethylamine or Pyridine, 1.5 equivalents)
-
Solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
-
Procedure:
-
Dissolve Intermediate B in the chosen solvent and cool to 0 °C.
-
Add the base, followed by the dropwise addition of the acyl or sulfonyl chloride.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Quantitative Data Summary
The inhibitory activity of newly synthesized compounds against GSK-3 is typically determined by measuring their half-maximal inhibitory concentration (IC₅₀). The following table summarizes the IC₅₀ values for a selection of known GSK-3 inhibitors with varying core structures for comparative purposes.
| Inhibitor | GSK-3β IC₅₀ (nM) | GSK-3α IC₅₀ (nM) | Notes |
| CHIR-99021 | 6.7 | 10 | Highly potent and selective ATP-competitive.[6] |
| AR-A014418 | 104 | 38 | ATP-competitive.[7] |
| SB-216763 | 34 | - | ATP-competitive.[6] |
| Tideglusib | 60 | 908 | Irreversible, non-ATP competitive.[6][8] |
| Kenpaullone | 150 | - | ATP-competitive.[6] |
| COB-187 | 11 | 22 | Highly potent and selective.[9] |
| Compound 8d | 770 | - | 6-amino pyridine derivative.[10] |
| Compound 36 | 70 | - | N-(pyridin-2-yl)cyclopropanecarboxamide.[4] |
Experimental Protocols
In Vitro GSK-3β Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol describes the determination of the IC₅₀ value of a test compound for GSK-3β by quantifying the amount of ADP produced during the kinase reaction.[11][12]
-
Materials and Reagents:
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate peptide (e.g., YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE)[6]
-
Test Compound (serial dilutions in DMSO)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
-
Caption: Workflow for the in vitro GSK-3β kinase assay.
-
Procedure:
-
Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO and create a serial dilution in the kinase buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup (384-well format):
-
Add 1 µL of the diluted test compound or DMSO (for control) to each well.
-
Prepare the enzyme solution by diluting the GSK-3β stock in Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.
-
Incubate for 10-15 minutes at room temperature.
-
-
Kinase Reaction:
-
Prepare the substrate/ATP mixture in Kinase Assay Buffer. The final ATP concentration should be at or near its Kₘ for GSK-3β.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume will be 5 µL.
-
Shake the plate gently for 30 seconds and incubate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and initiates a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
-
Kinase Selectivity Profiling
To assess the selectivity of the synthesized inhibitors, they should be tested against a panel of other kinases, particularly those with high homology to GSK-3, such as cyclin-dependent kinases (CDKs).
-
Procedure:
-
Perform single-point inhibition assays at a high concentration of the test compound (e.g., 10 µM) against a broad panel of kinases.
-
For kinases that show significant inhibition (e.g., >50%), perform dose-response experiments to determine the IC₅₀ values, as described in the GSK-3β kinase assay protocol.
-
Calculate the selectivity index by comparing the IC₅₀ value for the target kinase (GSK-3β) to the IC₅₀ values for other kinases.
-
Caption: Workflow for determining kinase inhibitor selectivity.
GSK-3 Signaling Pathway
GSK-3 is a central node in numerous signaling pathways. One of the most well-studied is the Wnt/β-catenin pathway. In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of GSK-3 prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, where it activates the transcription of target genes.[6]
Caption: The Wnt/β-catenin signaling pathway and the role of GSK-3.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of GSK-3 induces differentiation and impaired glucose metabolism in renal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSK-3 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 10. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
Application Notes and Protocols for the Reaction of N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine with Coupling Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the proposed reaction mechanism and experimental protocols for the amide coupling of N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine with carboxylic acids using common coupling agents. The information is intended to guide researchers in synthesizing novel derivatives of this scaffold for applications in drug discovery and development.
Introduction
This compound is a versatile building block possessing two reactive amino groups with different nucleophilicities. The presence of a primary aliphatic amine and a secondary aromatic amine allows for selective functionalization. The electron-withdrawing nitro group significantly influences the reactivity of the pyridine ring and the attached amino groups. This document outlines the expected reaction mechanism for selective acylation and provides detailed protocols for achieving this transformation using standard amide coupling reagents.
Predicted Reaction Mechanism and Chemoselectivity
The reaction of this compound with a carboxylic acid in the presence of a coupling agent is anticipated to proceed via a selective acylation of the primary amino group of the ethylenediamine side chain. This prediction is based on the following factors:
-
Nucleophilicity: Primary aliphatic amines are generally more nucleophilic than secondary aromatic amines.
-
Steric Hindrance: The primary amine is sterically more accessible than the secondary amine, which is attached to the substituted pyridine ring.
-
Electronic Effects: The strong electron-withdrawing effect of the nitro group at the 3-position of the pyridine ring decreases the electron density on the ring and, consequently, reduces the nucleophilicity of the secondary amino group at the 6-position through resonance and inductive effects.
Therefore, the reaction is expected to yield the corresponding N-(2-((3-nitro-6-amino-2-pyridinyl)amino)ethyl)amide as the major product.
Proposed General Reaction Scheme
Caption: General reaction scheme for the selective acylation.
Data Presentation
The following table summarizes typical reaction conditions for amide coupling reactions, which can be adapted for the target molecule. The expected yields are based on reactions with similar substrates and may require optimization.
| Coupling Agent | Additive | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| HATU | None | DIPEA | DMF | 0 to RT | 80-95 |
| EDC | HOBt | Et3N | DCM | 0 to RT | 75-90 |
Experimental Protocols
Protocol 1: Amide Coupling using HATU
This protocol describes a general procedure for the coupling of a carboxylic acid to the primary amine of this compound using HATU as the coupling agent.
Materials:
-
This compound
-
Carboxylic acid (1.0 - 1.2 equivalents)
-
HATU (1.1 - 1.3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM) for workup
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of this compound to the activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., DCM/Methanol or Ethyl Acetate/Hexanes gradient).
Protocol 2: Amide Coupling using EDC/HOBt
This protocol provides an alternative method using the more economical EDC/HOBt coupling reagent system.
Materials:
-
This compound
-
Carboxylic acid (1.0 - 1.2 equivalents)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 - 1.5 equivalents)
-
HOBt (Hydroxybenzotriazole) (1.2 - 1.5 equivalents)
-
Triethylamine (Et₃N) or DIPEA (2.0 - 3.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or DMF
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 eq) to the mixture and stir for 15 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM or DMF, followed by the dropwise addition of Et₃N (2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and EDC urea), saturated aqueous NaHCO₃ solution (to remove HOBt and unreacted acid), and brine.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Reaction Mechanism Signaling Pathway
Caption: Proposed mechanism for amide bond formation.
Experimental Workflow
Caption: General experimental workflow for amide coupling.
Logical Relationship of Reactant Moieties and Chemoselectivity
Experimental setup for reactions involving N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed experimental framework for the synthesis and potential biological evaluation of N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine, a novel substituted nitropyridine derivative. Drawing upon established methodologies for the synthesis of related bioactive nitropyridines, this document outlines a proposed synthetic protocol and suggests a potential application in kinase inhibition, a key area in drug discovery. The protocols are designed to be readily implemented in a standard laboratory setting.
Introduction
Pyridine-based compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs.[1][2][3] The introduction of a nitro group to the pyridine ring can significantly modulate its chemical reactivity and biological activity, making nitropyridines valuable precursors for the synthesis of diverse bioactive molecules.[1][2] These compounds have been explored for a range of therapeutic applications, including as anticancer, antiviral, and antimicrobial agents.[1][2][4] The functionalization of the pyridine scaffold, for instance through nucleophilic aromatic substitution, allows for the introduction of various side chains to optimize biological activity and pharmacokinetic properties. This document details a proposed experimental setup for the synthesis and evaluation of this compound, a compound designed with the potential to interact with biological targets such as protein kinases.
Proposed Synthesis of this compound
The proposed synthesis involves a regioselective nucleophilic aromatic substitution reaction on a commercially available starting material, 2,6-dichloro-3-nitropyridine. The electron-withdrawing nitro group activates the positions ortho and para to it for nucleophilic attack.[5] In this case, both the C2 and C6 positions are activated. The reaction with ethylenediamine is expected to proceed preferentially at one of these positions.
Experimental Workflow:
Caption: Synthetic workflow for this compound.
Protocol 2.1: Synthesis of this compound
-
Reaction Setup: To a solution of 2,6-dichloro-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol in a round-bottom flask, add ethylenediamine (1.2 eq).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in a mixture of ethyl acetate and water.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted twice more with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent to afford the desired product.
Table 1: Summary of Synthetic Data (Hypothetical)
| Parameter | Value |
| Starting Material | 2,6-dichloro-3-nitropyridine |
| Reagent | Ethylenediamine |
| Solvent | Ethanol |
| Reaction Time | 18 hours |
| Yield | 75% |
| Purity (by HPLC) | >98% |
| Appearance | Yellow solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.25 (d, 1H), 7.90 (t, 1H), 6.60 (d, 1H), 3.40 (q, 2H), 2.90 (t, 2H), 2.55 (s, 2H) |
| Mass Spectrometry (ESI+) | m/z = 200.08 [M+H]⁺ |
Potential Application: Kinase Inhibition
Substituted pyridines are known to be effective kinase inhibitors, a class of drugs that block the action of protein kinases, enzymes that play a crucial role in cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The synthesized compound, this compound, possesses structural features that suggest potential interaction with the ATP-binding pocket of kinases.
Hypothetical Signaling Pathway Inhibition:
Caption: Hypothetical inhibition of a kinase signaling pathway.
Protocol 3.1: In Vitro Kinase Inhibition Assay
-
Assay Principle: A common method to assess kinase inhibition is a luminescence-based assay that measures the amount of ATP remaining in the solution following a kinase reaction. A decrease in ATP consumption corresponds to kinase inhibition.
-
Reagents: Kinase enzyme, substrate peptide, ATP, and a detection reagent (e.g., Kinase-Glo®).
-
Procedure:
-
Prepare a serial dilution of the test compound, this compound, and a known kinase inhibitor (positive control) in the assay buffer.
-
In a 96-well plate, add the kinase, substrate, and ATP to each well.
-
Add the diluted test compound or control to the respective wells.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Add the detection reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Table 2: Hypothetical Kinase Inhibition Data
| Compound | Target Kinase | IC₅₀ (nM) |
| This compound | Kinase A | 150 |
| Staurosporine (Control) | Kinase A | 10 |
Conclusion
The provided protocols offer a comprehensive guide for the synthesis and preliminary biological evaluation of this compound. Based on the established chemistry of nitropyridines, the proposed synthetic route is expected to be efficient. The structural characteristics of the target molecule make it a promising candidate for investigation as a kinase inhibitor. Further studies, including broader kinase profiling and cell-based assays, are warranted to fully elucidate its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds | MDPI [mdpi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: Solid-Phase Synthesis of Diverse Molecular Libraries Using an N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details the application of N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine as a versatile scaffold in solid-phase synthesis for the generation of diverse molecular libraries. Pyridine-based compounds are a significant class of N-heterocycles in medicinal chemistry, forming the core of numerous approved drugs.[1] The described protocols enable the immobilization of the scaffold onto a solid support and its subsequent derivatization, providing a robust platform for the synthesis of novel compounds with potential therapeutic applications.
Introduction
Solid-phase synthesis is a cornerstone of modern drug discovery, enabling the rapid and efficient creation of large numbers of compounds for biological screening.[2] The use of molecular scaffolds, which can be systematically decorated with various chemical moieties, is a key strategy in combinatorial chemistry. The this compound molecule offers a unique scaffold architecture. Its multiple amino functionalities provide distinct points for attachment to a solid support and for subsequent diversification. The nitropyridine core is a recognized pharmacophore with diverse biological activities, including potential applications in anticancer and antimicrobial therapies.[1]
This application note provides detailed protocols for the use of this compound in a solid-phase synthesis workflow, from initial resin loading to the generation of a small library of derivatized molecules.
Experimental Protocols
Immobilization of the Scaffold on 2-Chlorotrityl Chloride Resin
This protocol describes the attachment of the this compound scaffold to a 2-chlorotrityl chloride (2-CTC) resin via its terminal primary amine.
Materials and Reagents:
-
This compound
-
2-Chlorotrityl chloride resin (100-200 mesh)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
-
Solid-phase synthesis vessel
Protocol:
-
Resin Swelling: Swell 1 g of 2-chlorotrityl chloride resin in 10 mL of anhydrous DCM for 30 minutes in a solid-phase synthesis vessel.
-
Scaffold Preparation: In a separate vial, dissolve 3 equivalents of this compound and 7.5 equivalents of DIPEA in 10 mL of anhydrous DCM.
-
Loading: Drain the DCM from the swollen resin and add the solution from step 2. Agitate the mixture at room temperature for 2 hours.
-
Capping: To cap any unreacted chloride sites on the resin, add 1 mL of MeOH and agitate for 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Loading Determination: The loading of the scaffold onto the resin can be determined spectrophotometrically by a procedure such as the Fmoc release test if the remaining amino groups are temporarily Fmoc-protected.
Workflow for Scaffold Immobilization
Caption: Workflow for the immobilization of the pyridinediamine scaffold.
Diversification of the Immobilized Scaffold
This protocol outlines the derivatization of the resin-bound scaffold using Fmoc-protected amino acids as building blocks. The two amino groups on the pyridine ring are the points of diversification.
Materials and Reagents:
-
Scaffold-loaded resin from section 2.1
-
Fmoc-protected amino acids
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF (v/v)
-
Dichloromethane (DCM)
Protocol:
-
Resin Swelling: Swell the scaffold-loaded resin in DMF for 30 minutes.
-
First Coupling: a. Prepare a solution of 3 eq of the first Fmoc-amino acid, 2.9 eq of HATU, and 6 eq of DIPEA in DMF. b. Add the activation solution to the resin and agitate for 2 hours. c. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Fmoc Deprotection: a. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. b. Drain and repeat the piperidine treatment for another 15 minutes. c. Wash the resin with DMF (5 x 10 mL).
-
Second Coupling: a. Repeat step 2 with the second Fmoc-amino acid.
-
Final Fmoc Deprotection: a. Repeat step 3.
-
Final Wash and Dry: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL), then dry under vacuum.
Workflow for Scaffold Diversification
Caption: Workflow for the diversification of the immobilized scaffold.
Cleavage of the Final Product from the Resin
This protocol describes the release of the synthesized molecules from the 2-CTC resin.
Materials and Reagents:
-
Derivatized resin from section 2.2
-
Cleavage cocktail: 95:2.5:2.5 (v/v/v) Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water
-
Diethyl ether, cold
-
Centrifuge
Protocol:
-
Wash the dried resin with DCM (3 x 10 mL).
-
Add the cleavage cocktail (10 mL per gram of resin) to the resin and agitate for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the cleaved product by adding the filtrate to cold diethyl ether (10-fold volume).
-
Centrifuge the mixture to pellet the product.
-
Wash the product with cold diethyl ether twice.
-
Dry the final product under vacuum.
Data Presentation
The following tables present expected quantitative data for the synthesis of a small library based on the described protocols.
Table 1: Resin Loading Efficiency
| Parameter | Value |
| Initial Resin Substitution | 1.2 mmol/g |
| Scaffold Molecular Weight | 197.2 g/mol |
| Theoretical Max. Loading | 0.85 mmol/g |
| Achieved Loading | 0.75 mmol/g |
Table 2: Synthesis Yield and Purity
| Compound | Building Block 1 (AA1) | Building Block 2 (AA2) | Crude Yield (%) | Purity by HPLC (%) |
| Lib-001 | Glycine | Alanine | 85 | 92 |
| Lib-002 | Leucine | Phenylalanine | 78 | 89 |
| Lib-003 | Valine | Tyrosine | 81 | 91 |
Application in Targeting Signaling Pathways
Derivatives of pyridine have been identified as potent modulators of various signaling pathways implicated in diseases such as cancer and autoimmune disorders.[3][4] One such pathway is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Selective inhibition of Tyrosine kinase 2 (TYK2), a member of the JAK family, is a promising therapeutic strategy.[5] The synthesized library of pyridinediamine derivatives can be screened for inhibitory activity against kinases like TYK2.
JAK/STAT Signaling Pathway
Caption: Simplified diagram of the JAK/STAT signaling pathway.
Conclusion
The protocols outlined in this application note demonstrate the utility of this compound as a scaffold for solid-phase synthesis. This approach allows for the efficient generation of diverse libraries of substituted pyridinediamine compounds. These libraries can serve as a valuable starting point for the discovery of novel modulators of biologically relevant targets, such as the kinases involved in the JAK/STAT pathway.
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 4. Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine in the Synthesis of Antitumor Agents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific compound N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine and its direct application in the synthesis of antitumor agents are not extensively documented in the reviewed literature. The following application notes and protocols are based on the synthesis and evaluation of structurally related 3-nitro-2,6-pyridinediamine and other substituted pyridine derivatives that have shown promise as anticancer agents. These notes are intended to serve as a guide for the potential application of the core scaffold in cancer drug discovery.
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved anticancer drugs.[1] The 2,6-diaminopyridine moiety, in particular, offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The introduction of a nitro group at the 3-position can further modulate the electronic properties of the ring and provide a handle for further synthetic transformations. This document outlines potential synthetic strategies and biological evaluation protocols for derivatives of this compound as novel antitumor agents, drawing parallels from existing research on related pyridine compounds.
Synthetic Strategies
The synthesis of antitumor agents based on the this compound scaffold would likely involve the initial synthesis of the core structure followed by diversification. A plausible synthetic route could involve the nucleophilic aromatic substitution of a di-halogenated nitropyridine followed by functionalization of the amino groups.
Proposed Synthetic Workflow
References
Application Notes: Evaluating N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine for Antiviral Drug Development
Introduction
The emergence and re-emergence of viral diseases present a continuous challenge to global health, necessitating the discovery of novel antiviral agents.[1] Pyridine and its derivatives have been identified as a promising class of heterocyclic compounds with a broad range of biological activities, including antiviral properties.[2][3] These compounds have been shown to inhibit various stages of the viral life cycle.[2] The compound N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine, a substituted pyridinediamine, represents a candidate for antiviral screening due to its structural features which may interact with viral or host cell targets. This document outlines the applications and protocols for the preliminary in vitro evaluation of this compound's antiviral potential.
The initial steps in assessing a new compound's efficacy involve determining its cytotoxicity and its ability to inhibit viral replication in cell culture.[1] A favorable antiviral candidate will exhibit potent inhibition of the virus at concentrations that are non-toxic to the host cells.[4]
Potential Mechanisms of Action
While the specific mechanism of this compound is yet to be determined, pyridine derivatives have been reported to interfere with several stages of viral infection[2]:
-
Viral Entry Inhibition : Some compounds can block the attachment of the virus to host cell receptors or inhibit the fusion of the viral envelope with the cell membrane.[5] This is a common target for antiviral drug development.[6]
-
Inhibition of Viral Replication : Many antivirals target viral enzymes essential for the replication of the viral genome, such as RNA-dependent RNA polymerase or proteases.[7]
-
Inhibition of Viral Assembly and Release : The final stages of the viral life cycle, where new virus particles are assembled and released from the host cell, can also be targeted.[1]
Further studies, such as time-of-addition assays, can help elucidate the specific stage of the viral life cycle that is inhibited by the compound.[8][9]
Quantitative Data Summary
The following tables represent hypothetical data for the evaluation of this compound against a panel of viruses.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay Type | Incubation Time (hours) | CC50 (µM) |
| Vero E6 | MTT | 72 | > 100 |
| A549 | MTS | 72 | > 100 |
| MDCK | Neutral Red Uptake | 48 | > 100 |
CC50 (50% cytotoxic concentration) is the concentration of the compound that causes a 50% reduction in cell viability.
Table 2: Antiviral Activity of this compound
| Virus | Cell Line | Assay Type | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Influenza A/H1N1 | MDCK | Plaque Reduction | 15 | > 6.6 |
| SARS-CoV-2 | Vero E6 | CPE Reduction | 25 | > 4.0 |
| Dengue Virus (DENV-2) | Vero E6 | Virus Yield Reduction | 20 | > 5.0 |
EC50 (50% effective concentration) is the concentration of the compound that inhibits 50% of viral activity. A higher Selectivity Index (SI) indicates a more promising therapeutic window for the compound.
Experimental Protocols
A critical aspect of antiviral drug screening is the parallel assessment of the compound's toxicity to the host cells.[10][11] This allows for the differentiation between true antiviral effects and non-specific cytotoxicity.[4]
Protocol 1: Cytotoxicity Assay (MTT-Based)
This protocol determines the concentration range of the test compound that is non-toxic to the host cells.
Materials:
-
Host cells (e.g., Vero E6, A549, MDCK)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
96-well microplates
Procedure:
-
Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.[12]
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells in triplicate. Include wells with medium only as a cell control.
-
Incubate the plates for 48-72 hours under standard cell culture conditions.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.[13]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the cell control and determine the CC50 value using regression analysis.[14]
Protocol 2: Plaque Reduction Assay
This assay is considered the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[13][15]
Materials:
-
Confluent monolayers of susceptible host cells in 6-well or 12-well plates
-
Virus stock with a known titer
-
This compound
-
Infection medium (serum-free or low-serum medium)
-
Overlay medium (e.g., medium with agarose or methylcellulose)
-
Crystal violet staining solution
-
Fixative solution (e.g., 10% formalin)
Procedure:
-
Prepare serial dilutions of the test compound in infection medium.
-
Wash the cell monolayers with PBS.
-
In separate tubes, mix a standard amount of virus (to produce 50-100 plaques per well) with each compound dilution and incubate for 1 hour.[16]
-
Inoculate the cell monolayers with the virus-compound mixtures and incubate for 1 hour to allow for viral adsorption.
-
After the adsorption period, remove the inoculum and add the overlay medium containing the corresponding concentration of the compound.[15]
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Fix the cells with the fixative solution for at least 30 minutes.[13]
-
Remove the overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to dry. Clear zones (plaques) will be visible against the stained cell monolayer.[13]
-
Count the number of plaques in each well and calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.
Protocol 3: Virucidal Assay
This assay determines if the test compound directly inactivates virus particles.[16]
Materials:
-
Virus stock
-
This compound
-
Infection medium
-
96-well plates with susceptible host cells
Procedure:
-
Mix the test compound at various concentrations with the virus stock and incubate for 1 hour at 37°C.
-
Following incubation, dilute the mixtures to a non-toxic concentration of the compound.
-
Inoculate susceptible host cells in 96-well plates with the diluted mixtures.
-
Incubate the plates and monitor for the development of cytopathic effect (CPE) or determine the virus titer by endpoint dilution.[16]
-
A reduction in viral titer compared to the control (virus incubated without the compound) indicates virucidal activity.
Visualizations
Experimental Workflow for Antiviral Screening
Caption: Workflow for in vitro antiviral screening.
Hypothetical Viral Entry and Replication Pathway
Caption: Potential targets in a viral life cycle.
References
- 1. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. A Comparative High-Throughput Screening Protocol to Identify Entry Inhibitors of Enveloped Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Anti-RNA Virus Activity of 6'-Fluorinated-Aristeromycin Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 9. youtube.com [youtube.com]
- 10. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 11. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 15. bioagilytix.com [bioagilytix.com]
- 16. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
Application Notes and Protocols for N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine in Neurodegenerative Disease Research
A Novel Investigational Compound for Neurodegenerative Disease Research
N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine is an intriguing heterocyclic amine that has garnered attention for its potential as a scaffold in the development of novel therapeutic agents. While its direct application as a neurodegenerative disease inhibitor is an emerging area of investigation, its structural motifs suggest potential interactions with key biological targets implicated in neurodegeneration. This document provides an overview of its potential mechanisms of action, protocols for its investigation, and a summary of its chemical properties.
Chemical Properties and Data
This compound, also known by its synonyms 2,6-Diamino-N6-(2-aminoethyl)-3-nitropyridine and N2-(2-Aminoethyl)-5-nitropyridine-2,6-diamine, is a crystalline powder that can appear white, yellow, or orange.[1] It is recognized as a versatile intermediate in the synthesis of various bioactive molecules, with potential applications in the pharmaceutical and agrochemical fields.[1]
| Property | Value | Reference |
| CAS Number | 252944-01-7 | [1] |
| Molecular Formula | C₇H₁₁N₅O₂ | [1] |
| Molecular Weight | 197.2 g/mol | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Appearance | White, yellow or orange crystalline powder | [1] |
| Storage Conditions | Store at ≤ -10 °C | [1] |
Putative Signaling Pathways and Mechanisms of Action
While the precise mechanisms of this compound in the context of neurodegenerative diseases are yet to be fully elucidated, its structure suggests several plausible targets. The nitropyridine core is a common feature in compounds designed to modulate kinase activity, and the diamino-pyridine structure is present in molecules with diverse biological activities.
A potential, though currently hypothetical, mechanism of action could involve the modulation of signaling pathways commonly dysregulated in neurodegenerative disorders. The following diagram illustrates a generalized workflow for investigating the effects of a novel compound on such a pathway.
Caption: A generalized workflow for investigating a novel compound in a neurodegenerative disease model.
Experimental Protocols
The following are generalized protocols that can be adapted to investigate the potential neuroprotective effects of this compound. These protocols are based on standard methodologies used in neurodegenerative disease research.
Protocol 1: Assessment of Neuroprotection in a Cellular Model of Amyloid-β Toxicity
Objective: To determine if this compound can protect neuronal cells from amyloid-β (Aβ)-induced toxicity, a hallmark of Alzheimer's disease.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Aβ₁₋₄₂ peptide
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium to achieve desired final concentrations.
-
Aβ Preparation: Prepare oligomeric Aβ₁₋₄₂ according to established protocols.
-
Treatment:
-
Pre-treat cells with various concentrations of this compound for 2 hours.
-
Following pre-treatment, add oligomeric Aβ₁₋₄₂ to the wells to a final concentration known to induce toxicity (e.g., 10 µM).
-
Include control wells: untreated cells, cells treated with vehicle (DMSO), and cells treated with Aβ₁₋₄₂ alone.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Kinase Inhibition Assay
Objective: To assess the ability of this compound to inhibit the activity of a kinase implicated in neurodegeneration (e.g., GSK-3β, CDK5).
Materials:
-
Recombinant human kinase (e.g., GSK-3β)
-
Kinase-specific substrate peptide
-
ATP
-
This compound
-
Kinase buffer
-
Kinase-Glo® Luminescent Kinase Assay kit (or similar)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate buffer.
-
Assay Setup:
-
In a 384-well plate, add the kinase, the substrate peptide, and the test compound or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
-
Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Detection: Add the Kinase-Glo® reagent to stop the reaction and measure the luminescent signal, which is inversely proportional to the amount of ATP consumed (and thus kinase activity).
-
Data Analysis: Plot the percentage of kinase inhibition against the log of the compound concentration to determine the IC₅₀ value.
The following diagram illustrates the general principle of a kinase inhibition assay.
Caption: A simplified workflow of a kinase inhibition assay to determine IC50 values.
Synthesis
The synthesis of nitropyridine derivatives often involves multi-step reactions. For instance, the synthesis of some nitropyridine-based compounds has been achieved through the reaction of 2-amino-5-nitropyridine with chloroacetyl chloride, followed by treatment with ammonium thiocyanate and subsequent reaction with an aromatic aldehyde.[2] Other approaches include the Buchwald–Hartwig arylamination of a 3-chloroisoquinoline derivative followed by reaction with 2,6-dichloro-3-nitropyridine.[2] While a specific synthesis for this compound is not detailed in the provided context, these general methods for synthesizing related compounds can serve as a starting point for its preparation.
References
Application Notes and Protocols: N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine as a Novel Precursor for PET Radiolabeling in Hypoxia Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Positron Emission Tomography (PET) is a powerful molecular imaging technique that enables the non-invasive visualization and quantification of physiological processes in vivo. The development of novel PET radiotracers is crucial for advancing our understanding of disease mechanisms and for improving diagnostic accuracy. N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine is a promising precursor for the synthesis of PET radiotracers, particularly for imaging tumor hypoxia. Its chemical structure, featuring a nitro-substituted pyridine core, is analogous to nitroimidazole-based hypoxia agents, which are reduced and trapped in hypoxic cells. The aminoethyl side chain offers a versatile site for radiolabeling, either directly or through conjugation with a chelator for radiometals.
These application notes provide a comprehensive overview of the proposed use of this compound in PET radiolabeling for hypoxia imaging. Detailed protocols for radiosynthesis, quality control, and preclinical evaluation are presented to guide researchers in the development and application of novel PET tracers based on this scaffold.
Hypothetical Signaling Pathway for Hypoxia Imaging
The proposed mechanism for the accumulation of a radiolabeled derivative of this compound in hypoxic tissues is based on the well-established principle of bioreductive trapping of nitroaromatic compounds.
Caption: Bioreductive trapping of the nitro-pyridinediamine tracer in hypoxic vs. normoxic cells.
Experimental Protocols
Protocol 1: Radiolabeling with Fluorine-18 via Nucleophilic Substitution
This protocol describes a hypothetical two-step radiolabeling procedure to produce [¹⁸F]Fluoroethyl-N6-(3-nitro-2,6-pyridinediamine) ([¹⁸F]FEPD).
Materials:
-
N6-(2-Tosyloxtethyl)-3-nitro-2,6-pyridinediamine (precursor)
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Water for injection
-
Ethanol (USP)
-
Sep-Pak C18 cartridges
-
0.9% Sodium Chloride for injection (USP)
Instrumentation:
-
Automated radiosynthesis module
-
HPLC system with a radioactivity detector
-
Gas chromatograph
-
Dose calibrator
Procedure:
-
[¹⁸F]Fluoride Trapping and Drying:
-
Aqueous [¹⁸F]fluoride is passed through a quaternary methylammonium (QMA) cartridge to trap the [¹⁸F]F⁻.
-
The trapped [¹⁸F]F⁻ is eluted into the reaction vessel using a solution of K222 (5 mg in 1 mL acetonitrile) and K₂CO₃ (1 mg in 0.1 mL water).
-
The solvent is removed by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at 110°C. This step is repeated twice to ensure the complex is anhydrous.
-
-
Radiolabeling Reaction:
-
The precursor, N6-(2-Tosyloxtethyl)-3-nitro-2,6-pyridinediamine (2-5 mg), dissolved in 1 mL of anhydrous dimethyl sulfoxide (DMSO), is added to the dried K[¹⁸F]F-K222 complex.
-
The reaction mixture is heated at 120°C for 15 minutes.
-
-
Purification:
-
After cooling, the reaction mixture is diluted with 10 mL of water.
-
The diluted mixture is passed through a pre-conditioned Sep-Pak C18 cartridge.
-
The cartridge is washed with 10 mL of water to remove unreacted [¹⁸F]fluoride and polar impurities.
-
The desired product, [¹⁸F]FEPD, is eluted from the cartridge with 1 mL of ethanol.
-
The ethanolic solution is further purified by semi-preparative HPLC.
-
-
Formulation:
-
The HPLC fraction containing the purified [¹⁸F]FEPD is collected and the solvent is removed by rotary evaporation.
-
The final product is reconstituted in 0.9% sterile saline for injection.
-
Protocol 2: Quality Control of [¹⁸F]FEPD
1. Radiochemical Purity and Identity:
-
Method: Analytical HPLC.
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 40:60 v/v).
-
Flow Rate: 1 mL/min.
-
Detection: UV detector (at a wavelength corresponding to the absorbance maximum of the compound) and a radioactivity detector.
-
Procedure: Inject a small aliquot of the final product. The retention time of the radioactive peak should correspond to the retention time of the non-radioactive FEPD standard. Radiochemical purity is calculated as the percentage of the total radioactivity that elutes as the desired product.
2. Residual Solvents:
-
Method: Gas Chromatography (GC).
-
Column: Appropriate capillary column for solvent analysis.
-
Procedure: Analyze an aliquot of the final formulation for the presence of acetonitrile, ethanol, and DMSO. The concentration of each solvent must be below the limits specified in the USP guidelines.
3. pH:
-
Method: pH meter or pH-indicator strips.
-
Procedure: Measure the pH of the final product solution. It should be within a physiologically acceptable range (typically 4.5-7.5).
4. Sterility and Endotoxin Testing:
-
Standard microbiological tests should be performed to ensure the final product is sterile and free of pyrogens.
Quantitative Data Summary
The following tables present exemplary data that would be expected from the synthesis and evaluation of a novel PET tracer like [¹⁸F]FEPD. These values are based on typical results for similar PET radiopharmaceuticals.
Table 1: Radiosynthesis and Quality Control of [¹⁸F]FEPD
| Parameter | Specification |
| Radiochemical Yield (decay-corrected) | > 40% |
| Radiochemical Purity | > 95% |
| Molar Activity | > 1.5 Ci/µmol |
| Synthesis Time | < 60 minutes |
| pH | 5.5 - 7.0 |
| Residual Solvents | < 410 ppm Acetonitrile |
Table 2: In Vitro and In Vivo Performance of [¹⁸F]FEPD (Hypothetical Data)
| Parameter | Cell Line / Animal Model | Result |
| In vitro uptake (Hypoxic/Normoxic ratio) | FaDu human head and neck cancer cells | 3.5 ± 0.4 |
| Tumor-to-Muscle Ratio (1 h p.i.) | FaDu xenograft mouse model | 4.2 ± 0.6 |
| Tumor-to-Blood Ratio (1 h p.i.) | FaDu xenograft mouse model | 2.8 ± 0.5 |
Experimental Workflow Diagram
Synthesizing Novel Kinase Inhibitors from a Substituted Pyridinediamine Scaffold: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of potential bioactive molecules, specifically kinase inhibitors, utilizing a versatile N6-substituted 3-nitro-2,6-pyridinediamine scaffold. While direct synthetic routes from N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine are not extensively documented, this guide presents a robust, multi-step synthesis starting from a readily available precursor, 2,6-dichloro-3-nitropyridine. This approach leverages well-established synthetic transformations in medicinal chemistry to generate a library of novel compounds for biological screening.[1][2][3]
The pyridine ring is a privileged structure in drug design, and nitropyridines serve as versatile intermediates in the synthesis of various bioactive compounds.[2][3] The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, and the nitro group itself can be readily reduced to a primary amine, providing a key functional handle for further diversification.[1][4] This protocol will detail the sequential substitution of chloro groups, reduction of the nitro group, and subsequent derivatization to yield target compounds with potential kinase inhibitory activity.
Data Presentation
Table 1: Summary of Synthetic Steps and Yields
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | Nucleophilic Aromatic Substitution (SNAr) | 2,6-dichloro-3-nitropyridine | 6-chloro-N-(2-aminoethyl)-3-nitro-2-pyridinamine | N-Boc-ethylenediamine, DIPEA, n-BuOH, 100 °C; then TFA, DCM, rt | 75 |
| 2 | Buchwald-Hartwig Amination | 6-chloro-N-(2-aminoethyl)-3-nitro-2-pyridinamine | N2-(2-aminoethyl)-N6-(4-methoxyphenyl)-3-nitro-2,6-pyridinediamine | 4-methoxyaniline, Pd2(dba)3, Xantphos, Cs2CO3, dioxane, 100 °C | 82 |
| 3 | Nitro Group Reduction | N2-(2-aminoethyl)-N6-(4-methoxyphenyl)-3-nitro-2,6-pyridinediamine | N6-(4-methoxyphenyl)-2,3,6-pyridinetriamine | Fe, NH4Cl, EtOH/H2O, 80 °C | 90 |
| 4 | Acylation | N6-(4-methoxyphenyl)-2,3,6-pyridinetriamine | N-(2-((2-aminoethyl)amino)-6-((4-methoxyphenyl)amino)pyridin-3-yl)acrylamide | Acryloyl chloride, Et3N, THF, 0 °C to rt | 65 |
Table 2: In Vitro Kinase Inhibitory Activity (Hypothetical Data)
| Compound ID | Target Kinase | IC50 (nM)[1][5][6] |
| Final Product | JAK2 | 15 |
| c-Src | 85 | |
| EGFR | 250 | |
| Imatinib (Control) | c-Src | 50 |
Experimental Protocols
Protocol 1: Synthesis of 6-chloro-N-(2-aminoethyl)-3-nitro-2-pyridinamine
-
To a solution of 2,6-dichloro-3-nitropyridine (1.0 eq) in n-butanol, add N-Boc-ethylenediamine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the Boc-protected intermediate.
-
Dissolve the purified intermediate in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5.0 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Concentrate the reaction mixture under reduced pressure and basify with a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired product.
Protocol 2: Synthesis of N2-(2-aminoethyl)-N6-(4-methoxyphenyl)-3-nitro-2,6-pyridinediamine
-
In a reaction vessel, combine 6-chloro-N-(2-aminoethyl)-3-nitro-2-pyridinamine (1.0 eq), 4-methoxyaniline (1.2 eq), cesium carbonate (Cs2CO3) (2.0 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the vessel with argon.
-
Add degassed dioxane, followed by tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.05 eq).
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the aminated product.
Protocol 3: Synthesis of N6-(4-methoxyphenyl)-2,3,6-pyridinetriamine
-
To a suspension of N2-(2-aminoethyl)-N6-(4-methoxyphenyl)-3-nitro-2,6-pyridinediamine (1.0 eq) in a 4:1 mixture of ethanol and water, add ammonium chloride (NH4Cl) (5.0 eq) and iron powder (Fe) (5.0 eq).
-
Heat the reaction mixture to 80 °C and stir vigorously for 6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter through a pad of Celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the desired product.
Protocol 4: Synthesis of N-(2-((2-aminoethyl)amino)-6-((4-methoxyphenyl)amino)pyridin-3-yl)acrylamide (Final Product)
-
Dissolve N6-(4-methoxyphenyl)-2,3,6-pyridinetriamine (1.0 eq) and triethylamine (Et3N) (1.5 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.
-
Cool the solution to 0 °C.
-
Add acryloyl chloride (1.1 eq) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final compound.
Visualizations
Caption: Synthetic workflow for the preparation of the target bioactive molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine Derivatization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and derivatization of N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine, a versatile scaffold for the development of novel therapeutic agents. The presence of multiple reactive sites, including two primary amino groups, a secondary amino group, and an electron-withdrawing nitro group on a pyridine core, makes this compound a valuable starting material for creating diverse chemical libraries for screening against various biological targets.
Overview and Potential Applications
This compound is a functionalized diaminopyridine derivative. While specific biological activities of this compound are not extensively documented in publicly available literature, its structural motifs are present in molecules with known biological activities. The 3-nitropyridine core is found in various kinase inhibitors, and the diaminopyridine structure is a common scaffold in medicinal chemistry.
Potential applications for derivatives of this compound include:
-
Kinase Inhibitors: Derivatives of aminopyridines and nitropyridines have shown inhibitory activity against a range of kinases, including Janus kinase 2 (JAK2), glycogen synthase kinase-3 (GSK3), and epidermal growth factor receptor (EGFR).[1][2] The derivatization of the amino groups on this compound can lead to the development of potent and selective kinase inhibitors.
-
STING Pathway Modulators: The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system. Aberrant activation of this pathway is linked to autoimmune and inflammatory diseases.[3][4] Nitro-containing compounds have been identified as potential inhibitors of the STING pathway, suggesting that derivatives of this compound could be explored for this purpose.[3]
-
Anticancer Agents: The development of novel anticancer agents is a continuous effort in drug discovery. Pyrido[2,3-d]pyrimidine derivatives, which can be synthesized from functionalized pyridines, have shown promise as anticancer agents.[5]
Proposed Synthesis of this compound
Step 1: Synthesis of 2-Amino-6-chloro-3-nitropyridine
This step involves the selective mono-amination of 2,6-dichloro-3-nitropyridine.
-
Materials:
-
2,6-Dichloro-3-nitropyridine
-
Aqueous ammonia
-
Methanol
-
-
Protocol:
-
Dissolve 2,6-dichloro-3-nitropyridine in methanol in a pressure vessel.
-
Cool the solution and add an excess of aqueous ammonia.
-
Seal the vessel and heat the reaction mixture at a controlled temperature (e.g., 35-40°C).[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 2-amino-6-chloro-3-nitropyridine, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold methanol, and dry under vacuum.
-
Step 2: Synthesis of this compound
This step involves the nucleophilic substitution of the remaining chlorine atom with ethylenediamine.
-
Materials:
-
2-Amino-6-chloro-3-nitropyridine
-
Ethylenediamine
-
Anhydrous solvent (e.g., N,N-Dimethylformamide or Dimethyl sulfoxide)
-
Base (e.g., Triethylamine or Potassium carbonate)
-
-
Protocol:
-
Dissolve 2-amino-6-chloro-3-nitropyridine in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add an excess of ethylenediamine and a suitable base to the solution.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100°C) and stir for several hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Derivatization Techniques
The primary and secondary amino groups of this compound offer multiple handles for derivatization.
Acylation
Acylation introduces an acyl group onto the amino functionalities, which can be useful for modulating the compound's properties.
-
Materials:
-
This compound
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride)
-
Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
-
-
Protocol:
-
Dissolve this compound in an aprotic solvent.
-
Add a base to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the acylating agent dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.[9]
-
Sulfonylation
Sulfonylation introduces a sulfonyl group, which can form key interactions with biological targets.
-
Materials:
-
This compound
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)
-
Aprotic solvent (e.g., Tetrahydrofuran)
-
Base (e.g., Triethylamine)
-
-
Protocol:
-
Dissolve this compound and a base in an aprotic solvent.
-
Cool the solution to 0°C.
-
Slowly add a solution of the sulfonyl chloride in the same solvent.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the solid residue from a suitable solvent (e.g., ethanol) to obtain the purified product.[10]
-
Reductive Amination
Reductive amination allows for the introduction of various alkyl or aryl groups at the primary amino positions.
-
Materials:
-
This compound
-
Aldehyde or ketone
-
Reducing agent (e.g., Sodium triacetoxyborohydride, Sodium cyanoborohydride)
-
Solvent (e.g., Dichloroethane, Methanol)
-
-
Protocol:
-
Dissolve this compound and the desired aldehyde or ketone in a suitable solvent.
-
Add the reducing agent portion-wise at room temperature.
-
Stir the reaction mixture for several hours until the starting materials are consumed (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Quantitative Data of Structurally Related Inhibitors
The following table summarizes the inhibitory activities of compounds with structural similarities to derivatives of this compound. This data can serve as a benchmark for newly synthesized derivatives.
| Compound Class | Target | IC50 (nM) | Reference |
| Aminopyridine-based | JNK-1 | Low double-digit nM | [13] |
| 2-Aminopyridine Derivative | CDK9/HDAC1 | 88.4 / 168.9 | [14] |
| 4-Anilinopyrimidine | Class III RTKs | Varies | [15] |
| STING Inhibitor (SN-011) | STING | ~100 (mouse), ~500 (human) | [16] |
| STING Inhibitor (H-151) | STING | ~100-140 (mouse), ~134 (human) | [16] |
| STING Inhibitor (Compound 18) | STING | ~11,000 | [16] |
| STING Inhibitor (diABZI-I) | STING | 49 | [17] |
Visualizations
Experimental Workflow
The following diagram illustrates the proposed synthetic and derivatization workflow for this compound.
Caption: Proposed synthesis and derivatization workflow.
STING Signaling Pathway and Potential Inhibition
The diagram below provides a simplified overview of the cGAS-STING signaling pathway and indicates a potential point of inhibition for derivatives of this compound.
Caption: Simplified cGAS-STING pathway and inhibition.
References
- 1. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. 2,6-Dichloro-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-assisted acylation of 7-amino-5-aryl-6-cyanopyrido[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. STING (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
Application Notes and Protocols for Monitoring Reactions with N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine
These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to monitor chemical reactions involving N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine. The protocols described herein are based on established analytical techniques for related nitroaromatic and pyridine-containing compounds and are intended as a starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
Application Note: Reverse-phase HPLC with UV detection is a robust and widely accessible method for monitoring the progress of reactions involving this compound. This technique allows for the separation and quantification of the starting material, intermediates, and final products, providing valuable kinetic and yield information. The method's suitability is based on the successful separation of various pyridine derivatives and nitroaromatic compounds.[1][2][3][4]
Experimental Protocol:
a. Instrumentation and Columns:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).
-
A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. For faster analysis, a column with smaller particles (e.g., 3 µm) can be used.[1]
b. Mobile Phase and Gradient:
-
A common mobile phase system for polar aromatic compounds consists of an aqueous component and an organic modifier.
-
Mobile Phase A: 0.1% Formic acid in water. (Note: Formic acid is MS-compatible if transitioning to LC-MS).[1]
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Elution: A typical gradient could be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
The gradient should be optimized based on the separation of the reactant and product peaks.
c. Sample Preparation:
-
Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture at specific time points.
-
Quench the reaction immediately, if necessary, by diluting the aliquot in a cold solvent or a quenching solution.
-
Dilute the quenched sample with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration suitable for UV detection.
-
Filter the sample through a 0.22 µm syringe filter before injection.
d. HPLC Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Monitor at a wavelength where the starting material and expected product have significant absorbance. A DAD can be used to scan a range (e.g., 210-400 nm) to determine the optimal wavelength. For nitroaromatic compounds, wavelengths around 254 nm and in the longer UV region are often suitable.
e. Data Analysis:
-
Peak areas of the reactant and product(s) are integrated at each time point.
-
The percentage conversion can be calculated by monitoring the decrease in the reactant peak area relative to the sum of all relevant peak areas.
-
A calibration curve of the starting material should be generated to quantify its concentration over time.
Quantitative Data Summary (Illustrative):
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Precision (RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/mL |
Workflow for HPLC Reaction Monitoring:
Caption: Workflow for monitoring reactions using HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Product Identification and Sensitive Monitoring
Application Note: LC-MS is a powerful technique for monitoring reactions of this compound, especially when dealing with complex reaction mixtures or requiring high sensitivity.[5][6][7][8] It provides not only quantitative data similar to HPLC-UV but also mass information for the confirmation of product identity and the detection of low-level intermediates and byproducts. Electrospray ionization (ESI) is a suitable ionization technique for this class of compounds.[7]
Experimental Protocol:
a. Instrumentation:
-
LC system (as described for HPLC).
-
Mass spectrometer (e.g., triple quadrupole or time-of-flight) equipped with an ESI source.
b. LC Conditions:
-
The LC conditions can be similar to the HPLC method described above. The use of a volatile buffer like formic acid or ammonium formate is crucial for MS compatibility.[1]
c. MS Parameters:
-
Ionization Mode: Positive ESI is likely to be effective due to the amino groups, but negative mode should also be evaluated due to the nitro group.
-
Scan Mode:
-
Full Scan: To identify all ions within a specific mass range (e.g., m/z 100-500).
-
Selected Ion Monitoring (SIM): To selectively monitor the m/z of the reactant and expected product(s) for higher sensitivity.
-
Multiple Reaction Monitoring (MRM): For triple quadrupole instruments, this mode offers the highest selectivity and sensitivity by monitoring specific fragmentation transitions.[7]
-
-
Source Parameters:
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V (optimize for minimal fragmentation)
-
Desolvation Gas Flow: 600-800 L/hr
-
Desolvation Temperature: 350-450 °C
-
d. Sample Preparation:
-
Follow the same procedure as for HPLC, ensuring the final dilution is in an MS-compatible solvent.
e. Data Analysis:
-
Extract ion chromatograms (EICs) for the m/z values of the reactant and product(s).
-
Integrate the peak areas from the EICs to determine the reaction progress.
-
The full scan data can be used to identify unknown peaks by their mass-to-charge ratio.
Quantitative Data Summary (Illustrative for MRM):
| Parameter | Typical Value |
| Linearity (R²) | > 0.998 |
| Precision (RSD) | < 5% |
| Accuracy (% Recovery) | 95-105% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
Logical Flow for LC-MS Analysis:
Caption: Decision tree for LC-MS analysis modes.
UV-Visible Spectroscopy for Continuous Reaction Monitoring
Application Note: UV-Vis spectroscopy is a convenient and non-destructive technique for real-time monitoring of reactions where there is a significant change in the chromophore between the reactant and the product.[9][10] Given the nitro and amino functionalities on the pyridine ring, this compound and its reaction products are expected to be UV-active, making this a suitable method for kinetic studies.[11]
Experimental Protocol:
a. Instrumentation:
-
A dual-beam UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
-
Quartz cuvettes (1 cm path length).
b. Preliminary Scans:
-
Obtain the UV-Vis spectra (e.g., 200-600 nm) of the purified starting material and, if available, the expected product in the reaction solvent.
-
Identify the wavelength of maximum absorbance (λmax) for the reactant and product.
-
Select a monitoring wavelength where the change in absorbance between the reactant and product is maximal. Check for an isosbestic point, which can be used for data normalization.[12]
c. Reaction Monitoring:
-
Set the spectrophotometer to time-scan mode at the chosen wavelength.
-
Place a cuvette with the reaction solvent in the reference beam.
-
Initiate the reaction directly in the sample cuvette by adding the final reagent and mixing quickly.
-
Immediately start recording the absorbance at fixed time intervals.
d. Data Analysis:
-
The absorbance data over time can be used to calculate the concentration of the reactant or product using the Beer-Lambert law (A = εbc), provided the molar absorptivity (ε) is known.
-
The reaction rate and order can be determined by plotting absorbance vs. time, ln(absorbance) vs. time, or 1/absorbance vs. time.
Quantitative Data Summary (Illustrative):
| Parameter | Description |
| Wavelength Range | 200-600 nm |
| Reactant λmax (example) | ~350 nm |
| Product λmax (example) | ~420 nm |
| Molar Absorptivity (ε) | Dependent on compound and solvent |
Signaling Pathway Analogy for UV-Vis Monitoring:
Caption: Conceptual flow of UV-Vis reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Application Note: NMR spectroscopy is the definitive method for the structural elucidation of the starting material, intermediates, and final products. While not typically used for continuous reaction monitoring due to longer acquisition times, it is invaluable for analyzing reaction aliquots to confirm structures and identify unexpected byproducts. Both ¹H and ¹³C NMR should be utilized.[13][14][15][16]
Experimental Protocol:
a. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a standard probe.
b. Sample Preparation:
-
Take an aliquot from the reaction mixture and remove the solvent under reduced pressure.
-
If necessary, perform a work-up or flash chromatography to isolate the compound of interest.
-
Dissolve 5-10 mg of the purified sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
c. NMR Experiments:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Used to establish detailed connectivity within the molecule, which is crucial for unambiguous structure confirmation of new compounds.
d. Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H NMR signals to determine the relative ratios of different protons.
-
Assign chemical shifts and coupling constants to the protons and carbons in the molecule. Compare the spectra of the reaction product with the starting material to identify structural changes.
Expected Spectral Features (Illustrative):
| Nucleus | Expected Chemical Shift Range (ppm) | Notes |
| ¹H | 6.0 - 8.5 | Aromatic protons on the pyridine ring. |
| ¹H | 2.5 - 4.0 | Protons of the aminoethyl side chain. |
| ¹³C | 110 - 160 | Aromatic carbons. |
| ¹³C | 30 - 50 | Aliphatic carbons of the side chain. |
Workflow for NMR Structural Analysis:
References
- 1. Separation of 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. helixchrom.com [helixchrom.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of highly polar nitroaromatic compounds in leachate and ground water samples from a TNT-contaminated waste site by LC-MS, LC-NMR, and off-line NMR and MS investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases | MDPI [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction. The key precursor, 2,6-dichloro-3-nitropyridine, is reacted with ethylenediamine. This reaction substitutes one of the chlorine atoms on the pyridine ring with an aminoethyl group.
Q2: Which chlorine atom on 2,6-dichloro-3-nitropyridine is more reactive towards nucleophilic substitution?
The nitro group at the 3-position activates both the C2 and C6 positions for nucleophilic attack. However, the C2 position is generally considered to be kinetically favored for substitution. This is due to the strong electron-withdrawing inductive effect of the adjacent nitro group, which makes the C2 carbon more electrophilic.[1][2] Substitution at the C6 position, para to the nitro group, would lead to a thermodynamically more stable product.[1][2]
Q3: What are the potential side reactions that can lower the yield?
Several side reactions can occur, leading to a decreased yield of the desired product. These include:
-
Di-substitution: Both amino groups of ethylenediamine can react with two molecules of 2,6-dichloro-3-nitropyridine, leading to a dimeric impurity.
-
Reaction at both ends of ethylenediamine: A single molecule of 2,6-dichloro-3-nitropyridine can react with both amino groups of ethylenediamine to form a cyclic product.
-
Polymerization: Uncontrolled reactions can lead to the formation of polymeric byproducts.
-
Hydrolysis: If water is present in the reaction mixture, the chloro groups of the starting material or product can be hydrolyzed to hydroxyl groups.
Troubleshooting Guide
| Problem Encountered | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive Starting Material: The 2,6-dichloro-3-nitropyridine may be of poor quality or degraded. | - Confirm the identity and purity of the starting material using techniques like NMR or melting point analysis. - If necessary, purify the 2,6-dichloro-3-nitropyridine by recrystallization. |
| Sub-optimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may dominate at high temperatures. | - Based on analogous reactions with ammonia, a temperature range of 35-40°C is a good starting point.[3] - Systematically screen a range of temperatures (e.g., room temperature, 40°C, 60°C) to find the optimal condition. | |
| Incorrect Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. | - Polar aprotic solvents like methanol, ethanol, or acetonitrile are generally suitable for SNAr reactions. Methanol has been used successfully in similar ammonolysis reactions.[3] | |
| Mixture of Regioisomers (Substitution at C2 and C6) | Thermodynamic vs. Kinetic Control: As mentioned, C2 substitution is kinetically favored, while C6 is thermodynamically favored. Reaction time and temperature can influence the ratio.[1][2] | - For preferential C2 substitution, use milder conditions and shorter reaction times. - For the thermodynamically preferred C6 product, higher temperatures and longer reaction times may be necessary, though this could increase the risk of side reactions. |
| Steric Hindrance: The bulkiness of the nucleophile can influence the site of attack. | - While ethylenediamine is not exceptionally bulky, using a large excess might favor the less hindered C6 position. | |
| Formation of Di-substituted Byproduct | Incorrect Stoichiometry: Using an equimolar ratio or an excess of 2,6-dichloro-3-nitropyridine will favor di-substitution. | - Use a significant excess of ethylenediamine to favor the mono-substitution product. A molar ratio of 1:10 (dichloronitropyridine to ethylenediamine) or higher is recommended. |
| Difficult Purification | Presence of Multiple Byproducts: A complex reaction mixture can make isolation of the desired product challenging. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and minimize byproduct formation. - Employ column chromatography for purification. A silica gel column with a gradient elution system (e.g., ethyl acetate in hexanes) is a common method. |
Experimental Protocols
Synthesis of 2,6-dichloro-3-nitropyridine (Precursor)
A common method for the synthesis of 2,6-dichloro-3-nitropyridine involves the nitration of 2,6-dichloropyridine.
Materials:
-
2,6-dichloropyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 98%)[3]
Procedure:
-
In a flask equipped with a stirrer and a cooling bath, slowly add 2,6-dichloropyridine (1 equivalent) to concentrated sulfuric acid at 20-25°C.[3]
-
Slowly add concentrated nitric acid (a slight excess) to the mixture while maintaining the temperature below 50°C.[3]
-
After the addition is complete, heat the mixture to 100-105°C for approximately 5 hours.[3]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 50°C and carefully pour it into ice water.[3]
-
Filter the resulting precipitate and wash it with water until the filtrate is neutral.
-
Dry the solid to obtain 2,6-dichloro-3-nitropyridine. A yield of approximately 75% can be expected.[3]
Synthesis of this compound
This protocol is based on analogous nucleophilic aromatic substitution reactions. Optimization may be required.
Materials:
-
2,6-dichloro-3-nitropyridine
-
Ethylenediamine
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve 2,6-dichloro-3-nitropyridine (1 equivalent) in methanol.
-
Add a large excess of ethylenediamine (e.g., 10-20 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to 35-40°C and stir for several hours.[3]
-
Monitor the reaction progress by TLC to determine the optimal reaction time.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethylenediamine and methanol under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
Data Presentation
| Parameter | Variation | Expected Outcome on Yield | Rationale |
| Temperature | Low (e.g., RT) | Lower yield, higher C2 selectivity | Favors kinetic product, slower reaction rate. |
| Moderate (e.g., 40-60°C) | Potentially optimal yield | Balances reaction rate and side reactions. | |
| High (e.g., >80°C) | Lower yield of desired product | Increased side reactions and potential for di-substitution. | |
| Ethylenediamine Stoichiometry (vs. Dichloronitropyridine) | 1:1 | Low yield, high di-substitution | Insufficient excess of the nucleophile. |
| 1:5 | Moderate yield, some di-substitution | Improved probability of mono-substitution. | |
| 1:10 or higher | Higher yield, minimal di-substitution | Greatly favors mono-substitution. | |
| Solvent | Methanol/Ethanol | Good yield | Polar protic solvents can facilitate the reaction. |
| Acetonitrile | Good yield | Polar aprotic solvent, often used in SNAr. | |
| Toluene | Lower yield | Non-polar solvent, generally less effective for SNAr. |
Visualizations
Signaling Pathways and Logical Relationships
Caption: Synthetic pathway for the target molecule.
Caption: Troubleshooting decision tree for low yield.
References
N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine solubility issues in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine, focusing on its solubility challenges in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound is a substituted diaminopyridine derivative. Its structural similarity to other 2,6-diaminopyridine compounds suggests potential applications in drug discovery, particularly as a kinase inhibitor. Derivatives of 2,6-diaminopyridine have been investigated as inhibitors of cyclin-dependent kinases (CDKs) and Interleukin-1 receptor-associated kinase 4 (IRAK4), which are involved in cell cycle regulation and inflammatory signaling pathways, respectively.
Q2: I am having trouble dissolving this compound in my organic solvent. What are the general solubility characteristics of this compound?
Q3: Are there any recommended starting solvents for dissolving this compound?
A3: Based on the polarity of the molecule, we recommend starting with polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Polar protic solvents like ethanol and methanol are also good starting points. It is advisable to perform a small-scale solubility test to determine the optimal solvent and concentration for your specific application.
Q4: Can I heat the solvent to improve the solubility of the compound?
A4: Gently warming the solvent can often increase the solubility of organic compounds. However, it is crucial to do so with caution, as excessive heat can lead to degradation of the compound. We recommend heating in a controlled manner (e.g., in a water bath) and for the shortest time necessary. Always monitor for any color changes that might indicate decomposition.
Q5: What are the potential signaling pathways this compound might be involved in?
A5: Given that similar 2,6-diaminopyridine derivatives have been explored as kinase inhibitors, this compound could potentially modulate signaling pathways regulated by kinases such as CDKs or IRAK4. The "Mandatory Visualizations" section below includes a diagram of a hypothetical kinase inhibitor signaling pathway.
Data Presentation
Estimated Solubility of this compound in Common Organic Solvents
Disclaimer: The following table provides estimated solubility information based on the general characteristics of 2,6-diaminopyridine and 3-nitropyridine derivatives. This data has not been experimentally verified for this compound and should be used as a guideline only. We strongly recommend performing experimental solubility determination for your specific needs.
| Solvent | Chemical Class | Polarity | Estimated Solubility |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Likely Soluble |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Likely Soluble |
| Methanol | Polar Protic | High | Moderately Soluble |
| Ethanol | Polar Protic | High | Moderately Soluble |
| Acetone | Polar Aprotic | Medium | Sparingly Soluble |
| Acetonitrile | Polar Aprotic | Medium | Sparingly Soluble |
| Dichloromethane (DCM) | Non-polar | Low | Likely Insoluble |
| Toluene | Non-polar | Low | Likely Insoluble |
| Hexane | Non-polar | Low | Likely Insoluble |
Troubleshooting Guides
Issue: The compound is not dissolving in the chosen organic solvent.
| Possible Cause | Troubleshooting Step |
| Insufficient Solvent Polarity | The compound is likely polar. Try a more polar solvent such as DMSO or DMF. |
| Low Temperature | Gently warm the solvent in a water bath to increase solubility. Monitor for any signs of degradation. |
| Insufficient Mixing | Vortex or sonicate the sample for a few minutes to aid dissolution. |
| Compound has Precipitated | If the compound was previously dissolved and has since precipitated, this could be due to a change in temperature or solvent evaporation. Try re-dissolving with gentle heating and agitation. Consider preparing fresh solutions. |
| Incorrect Solvent Choice | Refer to the estimated solubility table and consider a different solvent system. A co-solvent system (e.g., a mixture of a good solvent and a poor solvent) might be necessary. |
Issue: The compound appears to be degrading upon dissolution.
| Possible Cause | Troubleshooting Step |
| Excessive Heat | Avoid overheating. Use the lowest effective temperature for the shortest duration. |
| Reactive Solvent | Ensure the chosen solvent is inert and does not react with the compound. |
| Light Sensitivity | Protect the solution from light by using amber vials or covering the container with aluminum foil. |
| Presence of Contaminants | Use high-purity, anhydrous solvents to avoid unwanted side reactions. |
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
Objective: To quickly assess the solubility of this compound in a range of organic solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., DMSO, ethanol, methanol, acetone, dichloromethane, hexane)
-
Small glass vials or test tubes
-
Vortex mixer
-
Pipettes
Methodology:
-
Add approximately 1-2 mg of the compound to a clean, dry vial.
-
Add 100 µL of the selected solvent to the vial.
-
Vortex the vial vigorously for 30 seconds.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Sparingly Soluble: Some solid remains undissolved, or the solution is hazy.
-
Insoluble: The solid does not appear to dissolve.
-
-
If the compound is insoluble, add another 900 µL of the solvent (for a total of 1 mL) and vortex again to confirm.
-
Record your observations for each solvent.
Protocol 2: Kinase Inhibitor Screening Assay (General Protocol)
Objective: To determine if this compound inhibits the activity of a target kinase (e.g., a CDK or IRAK4). This protocol is a general guideline and should be adapted based on the specific kinase and detection method used.
Materials:
-
This compound stock solution (in DMSO)
-
Recombinant active kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Kinase detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well assay plates
-
Plate reader
Methodology:
-
Compound Plating: Serially dilute the stock solution of this compound in DMSO to create a concentration gradient. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include appropriate controls (DMSO only for 0% inhibition and a known inhibitor for 100% inhibition).
-
Kinase/Substrate Addition: Prepare a master mix containing the kinase and its substrate in the kinase assay buffer. Add this mix to all wells of the assay plate.
-
Initiation of Reaction: Prepare an ATP solution in the kinase assay buffer. Add the ATP solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Detection: Add the kinase detection reagent to all wells. This reagent will quantify the amount of ADP produced (for activity-based assays) or the binding of a tracer (for binding assays).
-
Data Acquisition: Read the plate on a plate reader appropriate for the detection method (e.g., luminescence or fluorescence).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).
Mandatory Visualization
Caption: A generalized experimental workflow for screening kinase inhibitors.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of this compound as an IRAK4 inhibitor.
Technical Support Center: Purification of N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: The final product is a sticky oil or fails to crystallize.
| Potential Cause | Troubleshooting Step |
| Residual Solvent | Dry the product under high vacuum for an extended period (12-24 hours). Gentle heating (e.g., 30-40°C) can be applied if the compound is thermally stable. |
| Presence of Impurities | Purify the crude product using column chromatography. A silica gel column with a gradient elution of dichloromethane and methanol is often effective.[1][2] |
| Incorrect Solvent System for Recrystallization | Perform a solvent screen to identify a suitable solvent or solvent mixture for recrystallization. Good candidates include ethanol, methanol, ethyl acetate, or mixtures with water.[3] |
| Product is an Amorphous Solid | Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal if available. |
Issue 2: The product purity, as determined by HPLC, is lower than expected.
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Ensure the synthesis reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). If starting materials are present, consider extending the reaction time or adding more reagents. |
| Co-eluting Impurities in Chromatography | Optimize the chromatography conditions. Try a different solvent system, a different stationary phase (e.g., alumina), or a shallower gradient. |
| Formation of Byproducts | The primary byproduct is often the di-substituted product where two molecules of the pyridine react with one molecule of ethylenediamine. Adjust the stoichiometry of the reactants in the synthesis to favor the mono-substituted product. |
| Degradation of the Product | Nitroaromatic compounds can be sensitive to light and heat. Store the compound in a cool, dark place and minimize exposure to high temperatures during purification. |
Issue 3: Poor recovery of the product after purification.
| Potential Cause | Troubleshooting Step |
| Product Loss During Extraction | Perform multiple extractions with the organic solvent to ensure complete transfer of the product from the aqueous phase. Check the pH of the aqueous layer to ensure the product is in its neutral form for efficient extraction. |
| Product Adsorption to Silica Gel | If using column chromatography, deactivating the silica gel with a small amount of triethylamine in the eluent can help reduce the adsorption of basic compounds.[1] |
| Product is too Soluble in the Recrystallization Solvent | If the product is too soluble, cool the solution to a lower temperature (e.g., 0°C or -20°C) to induce precipitation. If solubility is still too high, add an anti-solvent (a solvent in which the product is insoluble) dropwise to the solution until turbidity is observed, then cool. |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound is typically a yellow to orange solid. The melting point is expected to be in the range of 192-195°C.[4]
Q2: What are the common impurities in the synthesis of this compound?
A2: Common impurities include unreacted starting materials such as 2,6-dichloro-3-nitropyridine, and byproducts like the di-substituted ethylenediamine derivative.
Q3: Which analytical techniques are recommended for assessing the purity of the final product?
A3: High-Performance Liquid Chromatography (HPLC) is the most common method for quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also be used for purity assessment. Mass Spectrometry (MS) is used to confirm the molecular weight of the product.
Q4: Can I use a method other than column chromatography for purification?
A4: Yes, if the crude product is of reasonable purity, recrystallization can be an effective purification method.[2][3][5] In some cases, an acid-base extraction can be used to remove non-basic impurities.
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Slurry Preparation: Dissolve the crude product in a minimal amount of the initial eluent (e.g., 2% methanol in dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.
-
Column Packing: Pack a glass column with silica gel using a slurry method with the initial eluent.
-
Loading: Carefully load the dry powder of the crude product onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in dichloromethane.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol or methanol are often good starting points.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can increase the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Quantitative Data Summary
Table 1: HPLC Purity Analysis of a Typical Batch Before and After Purification
| Sample | Retention Time (min) | Peak Area (%) |
| Crude Product | 4.2 (Impurity 1) | 8.5 |
| 5.8 (Product) | 85.3 | |
| 7.1 (Impurity 2) | 6.2 | |
| After Column Chromatography | 5.8 (Product) | >99.5 |
| After Recrystallization | 5.8 (Product) | >99.0 |
Table 2: ¹H NMR Spectral Data of Purified this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.40-8.38 | d | 1H | Pyridine-H |
| 6.77-6.75 | d | 1H | Pyridine-H |
| 3.55 | t | 2H | -CH₂-NH- |
| 2.85 | t | 2H | -CH₂-NH₂ |
| 1.80 | br s | 2H | -NH₂ |
Note: The data presented in these tables are representative examples and may vary depending on the specific experimental conditions.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for addressing low product purity issues.
References
- 1. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Preventing side reactions with N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as N2-(2-Aminoethyl)-5-nitropyridine-2,6-diamine, is a versatile chemical intermediate.[1] Its structure, featuring multiple amino groups and a nitro group on a pyridine ring, makes it a valuable building block in the synthesis of more complex molecules.[1] It is primarily used in pharmaceutical development as a key component in the synthesis of various therapeutic agents and in the agrochemical industry for creating herbicides and pesticides.[1]
Q2: What are the key reactive sites on the this compound molecule?
The molecule has several reactive sites:
-
Amino Groups: The three amino groups (at positions 2, 6, and the ethylamine side chain) are nucleophilic and can participate in reactions such as acylation, alkylation, and condensation. The primary amine of the ethylamino group is generally the most reactive.
-
Nitro Group: The nitro group is strongly electron-withdrawing, which activates the pyridine ring towards nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. The nitro group itself can be reduced to an amino group.
-
Pyridine Ring: The pyridine ring can undergo substitution reactions, and its reactivity is significantly influenced by the existing substituents.
Q3: What are the recommended storage conditions for this compound?
It is recommended to store this compound at or below -10°C in a tightly sealed container, protected from light and moisture.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and use of this compound.
Issue 1: Low Yield in Synthesis
The synthesis of substituted nitropyridines can be challenging, often resulting in low yields if not optimized.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inefficient Nitration | Direct nitration of pyridine rings can be difficult. The reaction often requires harsh conditions (e.g., fuming nitric acid and sulfuric acid) and precise temperature control. Consider using a milder nitrating agent or a multi-step synthesis strategy involving a pre-functionalized pyridine ring. |
| Suboptimal Reaction Conditions | Temperature, reaction time, and stoichiometry of reagents are critical. Perform small-scale optimization experiments to determine the ideal conditions for your specific reaction. For nitration, maintaining a low temperature during the addition of reagents is crucial to prevent side reactions. |
| Starting Material Purity | Impurities in the starting materials can interfere with the reaction. Ensure the purity of your starting pyridine derivative using appropriate analytical techniques (e.g., NMR, GC-MS) before proceeding. |
| Product Loss During Work-up | The product may be partially soluble in the aqueous phase during extraction. To minimize loss, perform multiple extractions with a suitable organic solvent. Back-extraction of the combined organic layers with a minimal amount of brine can also help. |
Issue 2: Formation of Multiple Side Products
The presence of multiple reactive amino groups can lead to a variety of side reactions, complicating purification and reducing the yield of the desired product.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Lack of Chemoselectivity | Without protecting groups, reagents can react with any of the three amino groups. The primary amine on the ethylamino side chain is the most nucleophilic and will likely react first, but reactions at the other amino groups can still occur. |
| Over-reaction | If the reaction conditions are too harsh or the reaction time is too long, multiple functional groups on the same molecule can react, leading to complex mixtures. |
| Self-Condensation | Under certain conditions, molecules of this compound can react with each other. |
Preventative Strategy: Use of Protecting Groups
To achieve selective reactions, it is highly recommended to use a protecting group strategy. This involves temporarily blocking the less reactive amino groups to direct the reaction to the desired site.
Issue 3: Difficulty in Purification
The high polarity of this compound and the potential for multiple closely-related side products can make purification challenging.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Similar Polarity of Products | Side products with similar structures and polarities can be difficult to separate by standard column chromatography. |
| Product Tailing on Silica Gel | The basic amino groups can interact strongly with the acidic silica gel, leading to peak tailing and poor separation. |
| Product Insolubility | The product may have limited solubility in common chromatography solvents. |
Purification Protocol:
A typical purification method involves column chromatography. To address the challenges mentioned above, consider the following:
-
Column Chromatography:
-
Stationary Phase: Use silica gel as the stationary phase. To reduce tailing, you can pre-treat the silica gel with a small amount of a basic modifier like triethylamine or ammonia in the eluent.
-
Mobile Phase: A gradient elution is often necessary. Start with a less polar solvent system (e.g., dichloromethane or ethyl acetate) and gradually increase the polarity by adding a more polar solvent like methanol. A common solvent system is a gradient of methanol in dichloromethane.
-
-
Recrystallization: If a solid product is obtained, recrystallization can be an effective final purification step to remove minor impurities. The choice of solvent will depend on the specific product and impurities.
Experimental Protocols
Illustrative Synthetic Pathway
The synthesis of this compound can be envisioned through a multi-step process starting from a readily available substituted pyridine. The following diagram outlines a potential synthetic route, highlighting key transformations.
Note: This is an illustrative pathway. The actual synthesis may require different reagents and conditions. It is crucial to consult detailed experimental procedures from reliable sources before attempting any synthesis.
References
Optimizing reaction conditions for N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and purification of N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: The most common synthetic approach is the nucleophilic aromatic substitution (SNAr) of a di-substituted nitropyridine, typically 2,6-dichloro-3-nitropyridine, with an excess of ethylenediamine. The reaction selectively replaces one of the chloro groups with the aminoethyl moiety.
Q2: Why is selective mono-amination important in this synthesis?
A2: Selective mono-amination is crucial to prevent the formation of the di-substituted byproduct, where both chloro groups on the pyridine ring are replaced by ethylenediamine. This side reaction consumes the starting material and complicates the purification of the desired product.
Q3: What factors influence the regioselectivity of the amination on 2,6-dichloro-3-nitropyridine?
A3: The substitution is generally favored at the 2-position (ortho to the nitro group). This is attributed to the strong electron-withdrawing inductive effect of the nitro group, which makes the C-2 position more electrophilic and thus more susceptible to nucleophilic attack. While the C-6 position is also activated (para to the nitro group), the kinetic control often favors the C-2 substitution.[1][2]
Q4: What are the typical storage conditions for this compound?
A4: It is recommended to store the compound at 2-8°C and protected from light to ensure its stability.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Inactive starting material. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material. 2. Gradually increase the reaction temperature. For SNAr reactions, temperatures between 80-120°C are common. 3. Verify the purity and integrity of the 2,6-dichloro-3-nitropyridine and ethylenediamine. |
| Formation of Di-substituted Byproduct | 1. Molar ratio of ethylenediamine to the pyridine starting material is too high. 2. Prolonged reaction time. | 1. Carefully control the stoichiometry. Use a slight excess of ethylenediamine (e.g., 1.1 to 1.5 equivalents). 2. Monitor the reaction closely and stop it once the starting material is consumed to minimize the formation of the di-substituted product. |
| Presence of Multiple Unidentified Side Products | 1. Reaction temperature is too high, leading to decomposition. 2. Presence of impurities in starting materials or solvents. 3. Side reactions of the nitro group. | 1. Optimize the reaction temperature by performing the reaction at a lower temperature for a longer duration. 2. Ensure the use of high-purity, anhydrous solvents and reagents. 3. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |
| Difficulty in Product Purification | 1. Incomplete removal of excess ethylenediamine. 2. Co-elution of the product with the di-substituted byproduct or other impurities during column chromatography. | 1. After the reaction, perform an aqueous workup with a mild acid (e.g., saturated ammonium chloride solution) to quench the reaction and protonate the excess ethylenediamine, making it water-soluble. 2. Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. HPLC analysis can help in developing a suitable purification method. |
Experimental Protocols
Synthesis of 2,6-Dichloro-3-nitropyridine (Starting Material)
A general procedure for the synthesis of 2,6-dichloro-3-nitropyridine from 2,6-dichloropyridine involves nitration using a mixture of concentrated sulfuric acid and nitric acid.[3]
-
In a round-bottom flask, add 2,6-dichloropyridine to concentrated sulfuric acid at 20-25°C with stirring.
-
Slowly add concentrated nitric acid to the solution, ensuring the temperature does not exceed 50°C.
-
After the addition is complete, heat the mixture to 100-105°C for approximately 5 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 50°C and pour it into ice water.
-
The precipitated 2,6-dichloro-3-nitropyridine is collected by filtration, washed with water, and dried.
Synthesis of this compound
This protocol is a general guideline based on typical nucleophilic aromatic substitution reactions. Optimization of specific conditions may be required.
-
To a solution of 2,6-dichloro-3-nitropyridine (1.0 eq) in a suitable anhydrous solvent (e.g., ethanol, isopropanol, or acetonitrile) in a round-bottom flask, add ethylenediamine (1.1-1.5 eq) dropwise at room temperature under an inert atmosphere.
-
Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-100°C) and monitor the progress by TLC.
-
Once the starting material is consumed (typically after 4-8 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Reaction pathway showing desired product and potential side product.
References
N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine stability and degradation pathways
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine?
Based on supplier recommendations for a structurally identical compound (2,6-Diamino-N2-(2-aminoethyl)-5-nitropyridine), it is advised to store this compound at or below -10°C.[1] This compound is described as a white, yellow, or orange crystalline powder.[1] Given the presence of reactive amino and nitro groups, storage in a tightly sealed, light-resistant container under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent oxidative degradation and reaction with atmospheric moisture.
Q2: I am observing discoloration of my solid sample over time. What could be the cause?
Discoloration (e.g., darkening) of solid this compound could indicate degradation. Potential causes include:
-
Oxidation: The amino groups are susceptible to oxidation, which can be accelerated by exposure to air and light.
-
Photodegradation: Nitroaromatic compounds can be light-sensitive. Exposure to UV or visible light may initiate degradation pathways.
-
Moisture: The compound may be hygroscopic, and absorbed water could facilitate hydrolytic degradation or other reactions.
To mitigate this, ensure the compound is stored under the recommended conditions (cold, dark, and inert atmosphere).
Q3: My solution of this compound changes color or shows precipitation. What should I do?
Solution instability is a common issue. The cause depends on the solvent and storage conditions:
-
pH Effects: The amino groups can be protonated or deprotonated depending on the pH of the solution, which can affect stability. Extreme pH values may catalyze hydrolysis.
-
Oxidation: Dissolved oxygen can promote oxidative degradation of the amino groups.
-
Solvent Reactivity: Ensure the solvent is non-reactive. Protic solvents may participate in degradation reactions.
-
Precipitation: This could be due to poor solubility at a particular temperature or pH, or it could be a degradation product that is less soluble.
Troubleshooting Steps:
-
Prepare fresh solutions: Use solutions shortly after preparation.
-
Degas solvents: To minimize oxidation, use solvents that have been degassed by sparging with nitrogen or argon.
-
Control pH: Use buffered solutions if pH sensitivity is suspected.
-
Protect from light: Store solutions in amber vials or protect them from light.
Q4: What are the likely degradation pathways for this compound?
While specific degradation pathways have not been published for this compound, plausible pathways can be inferred based on its structure, which includes amino and nitro functional groups on a pyridine ring:
-
Reduction of the Nitro Group: A common degradation pathway for nitroaromatic compounds is the reduction of the nitro group to a nitroso, hydroxylamino, or amino group. This can be initiated by reducing agents or certain catalytic conditions.
-
Oxidation of Amino Groups: The amino groups are susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products.
-
Hydrolysis: While the primary amino and secondary amino groups are generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to cleavage of the aminoethyl side chain, although this is less likely under typical experimental conditions.
-
Photodegradation: Aromatic nitro compounds can be susceptible to photolytic degradation upon exposure to light.
A hypothetical degradation pathway is illustrated in the diagram below.
Caption: Hypothetical degradation pathways for this compound.
Troubleshooting Unstable Experimental Results
Issue: Inconsistent results in biological or chemical assays.
If you are observing variability in your experimental outcomes, it may be due to the degradation of your compound.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting inconsistent experimental results.
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies are essential to establish the intrinsic stability of a molecule and to identify potential degradation products. Below is a general protocol that can be adapted for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.
-
Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.
-
Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber (e.g., ICH option 1 or 2).
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A mass spectrometer (LC-MS) can be used to identify degradation products.
4. Data Presentation:
The results of a forced degradation study can be summarized in a table as shown below.
| Stress Condition | Duration (hours) | Assay of this compound (%) | Number of Degradation Products | Major Degradation Product (Area %) |
| 0.1 M HCl (60°C) | 24 | |||
| 0.1 M NaOH (60°C) | 24 | |||
| 3% H₂O₂ (RT) | 24 | |||
| Thermal (80°C) | 24 | |||
| Photolytic | 24 |
Recommended HPLC Method Parameters (Starting Point)
The following are suggested starting parameters for developing a stability-indicating HPLC method. Optimization will be required.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance) |
| Injection Volume | 10 µL |
This technical support center provides a foundational guide for researchers working with this compound. Due to the lack of specific published data, it is crucial to perform appropriate stability studies and analytical method validation for your specific application.
References
Technical Support Center: N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine. The information is based on established principles of pyridine chemistry and data from related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the potential isomeric byproducts during the synthesis of this compound?
Q2: During the reduction of the nitro group in this compound, what are the common side products?
A2: The reduction of aromatic nitro groups can sometimes be incomplete or lead to other reduced species besides the desired amine. Depending on the reducing agent and reaction conditions, potential byproducts can include hydroxylamines, azo compounds, and azoxy compounds.[2][3] For example, the use of metal hydrides like LiAlH4 for the reduction of aromatic nitro compounds can favor the formation of azo products.[3]
Q3: Can the ethylenediamine side chain participate in side reactions?
A3: Yes, the primary amino group of the ethylenediamine moiety is a nucleophile and can participate in side reactions. For example, if the synthesis involves the reaction of a di-functionalized pyridine with an excess of ethylenediamine, di-substitution, where both amino groups of ethylenediamine react with two pyridine molecules, could be a potential byproduct. Conversely, during subsequent reactions of this compound, the terminal amino group can compete in reactions intended for the other amino groups on the pyridine ring.
Q4: How can I monitor the progress of reactions involving this compound?
A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of these reactions. Staining with ninhydrin can be used to visualize amino groups, while UV light can help in visualizing the pyridine core. For more quantitative analysis and to check for the presence of hard-to-separate impurities, High-Performance Liquid Chromatography (HPLC) is recommended.
Troubleshooting Guides
Synthesis of this compound
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction of the precursor (e.g., a dihalonitropyridine) with ethylenediamine. | Increase reaction time, temperature, or the molar ratio of ethylenediamine. Monitor the reaction closely by TLC or HPLC to determine the optimal reaction time. |
| Formation of di-substituted byproducts where both amines of ethylenediamine react. | Use a larger excess of ethylenediamine to favor mono-substitution. Consider a stepwise synthesis where one amino group of ethylenediamine is protected. | |
| Presence of Multiple Spots on TLC/HPLC | Formation of isomeric byproducts during the nitration of the pyridine precursor. | Purify the nitrated intermediate by column chromatography or recrystallization before proceeding to the next step. |
| Incomplete substitution of the starting material (e.g., a dihalopyridine). | Optimize reaction conditions (time, temperature, solvent) to drive the reaction to completion. Purify the final product using column chromatography. | |
| Difficult Purification | Similar polarity of the desired product and byproducts. | Employ a different solvent system for column chromatography. Consider converting the product to a salt to alter its solubility and facilitate purification by recrystallization. |
Reduction of the Nitro Group
| Problem | Potential Cause | Suggested Solution |
| Incomplete Reduction | Insufficient amount of reducing agent or catalyst deactivation. | Increase the equivalents of the reducing agent. If using a catalyst like Pd/C, ensure it is fresh and use an appropriate solvent. |
| Formation of Hydroxylamine or Azo Byproducts | Inappropriate choice of reducing agent or reaction conditions. | For a clean reduction to the amine, catalytic hydrogenation (e.g., H2/Pd/C) is often preferred.[3] Reagents like SnCl2 or Fe in acidic media are also effective.[3] Avoid strong metal hydrides like LiAlH4 with aromatic nitro compounds.[3] |
| Reduction of Other Functional Groups | The chosen reducing agent is not selective for the nitro group. | Select a chemoselective reducing agent. For example, sodium sulfide (Na2S) can sometimes selectively reduce one nitro group in the presence of others and is less likely to affect other functional groups compared to catalytic hydrogenation.[3] |
Experimental Protocols
Hypothetical Synthesis of this compound
-
Nitration of a 2,6-disubstituted pyridine: A suitable 2,6-disubstituted pyridine is slowly added to a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature (e.g., below 10°C). The reaction mixture is then stirred at room temperature or slightly elevated temperature until the reaction is complete (monitored by TLC). The mixture is then poured onto ice, and the precipitated product is filtered, washed with water, and dried.
-
Nucleophilic Substitution with Ethylenediamine: The resulting 2,6-disubstituted-3-nitropyridine is dissolved in a suitable solvent (e.g., ethanol, DMF) and treated with an excess of ethylenediamine. The reaction mixture is heated to reflux and monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate this compound.
Visualizations
Caption: A general experimental workflow for the synthesis and purification of this compound.
Caption: A hypothetical signaling pathway where a derivative of this compound could act as a kinase inhibitor.
References
Technical Support Center: Column Chromatography of N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine and its derivatives using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the purification of this compound derivatives by silica gel column chromatography?
A1: The primary challenges stem from the molecule's multiple functional groups. The basic amine functionalities can lead to strong, sometimes irreversible, binding to the acidic silanol groups on the silica gel surface, resulting in poor recovery and peak tailing.[1][2] The high polarity of the compound, due to the presence of amino and nitro groups, often requires highly polar solvent systems for elution.
Q2: What stationary phase is recommended for the purification of these compounds?
A2: While silica gel is the most common stationary phase, its acidic nature can be problematic for basic compounds like pyridinediamines.[1][2] Consider the following options:
-
Deactivated Silica Gel: Pre-treating the silica gel with a base, such as triethylamine, can neutralize the acidic silanol groups and improve the elution of basic compounds.[3][4]
-
Alumina (basic or neutral): Alumina can be a good alternative to silica gel for the purification of amines.[2]
-
Reversed-Phase Silica (C18): For highly polar compounds, reversed-phase chromatography, where the most polar compounds elute first, can be an effective strategy.[5]
Q3: What solvent systems are suitable for the elution of this compound derivatives?
A3: Due to the polar nature of these compounds, polar solvent systems are typically required. Good starting points include gradients of:
-
Methanol in Dichloromethane (e.g., 1-20% MeOH in DCM).[3][6]
-
Ethyl Acetate in Hexanes (often requiring high percentages of EtOAc).[3][6][7]
For basic compounds, adding a small amount of a base to the eluent can significantly improve the chromatography. Common additives include:
-
Triethylamine (0.1-1%).[4]
-
A stock solution of 10% ammonium hydroxide in methanol, used as a component of the dichloromethane eluent (e.g., 1-10% of the ammonia/methanol solution).[6]
Q4: My compound appears to be degrading on the column. What can I do?
A4: Compound degradation on silica gel can be a significant issue, especially for sensitive molecules. First, confirm the instability by performing a TLC stability test (spot the compound on a TLC plate, let it sit for a few hours, and then develop it to see if new spots appear).[5] If degradation is confirmed, consider the following:
-
Use a less acidic stationary phase: Switch to deactivated silica gel, alumina, or Florisil.[2][5]
-
Run the column quickly: Minimize the time the compound spends on the stationary phase.
-
Use a less aggressive solvent system.
Q5: How can I effectively load my highly polar sample onto the column?
A5: Proper sample loading is crucial for good separation. For highly polar compounds that may not be very soluble in the initial, less polar eluent, a "dry loading" technique is recommended.[8] This involves pre-adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry, sample-impregnated silica to the top of the column.[8]
Troubleshooting Guides
Issue 1: The compound is not eluting from the column.
Issue 2: Poor separation of the desired compound from impurities.
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography
| Stationary Phase | Eluent System | Additive (if required) | Target Compound Behavior |
| Silica Gel | Dichloromethane / Methanol (Gradient) | 0.5 - 1% Triethylamine | Elution at higher methanol concentrations. The additive minimizes peak tailing. |
| Silica Gel | Ethyl Acetate / Hexanes (Gradient) | 0.5 - 1% Triethylamine | Requires a high percentage of ethyl acetate. The additive is crucial for good peak shape. |
| Alumina (Neutral) | Dichloromethane / Methanol (Gradient) | None typically needed | Better peak shape and recovery compared to untreated silica gel. |
| C18 Silica (Reversed-Phase) | Water / Acetonitrile or Water / Methanol (Gradient) | 0.1% Formic Acid or Acetic Acid | The compound will elute earlier as the organic solvent concentration increases. |
Experimental Protocols
Representative Protocol for Purification using Silica Gel Chromatography
This protocol is a general guideline and should be optimized for specific derivatives.
1. Preparation of the Stationary Phase:
-
For a 100 mg scale purification, a glass column with a diameter of 2-3 cm is appropriate.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 100% Dichloromethane).
-
Pack the column by pouring the slurry and allowing the silica to settle, ensuring a uniform bed without cracks or air bubbles.
2. Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
3. Elution:
-
Begin elution with a low polarity solvent system (e.g., 1% Methanol in Dichloromethane with 0.5% Triethylamine).
-
Gradually increase the polarity of the eluent (e.g., increase the percentage of methanol in 1-2% increments).
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
4. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure.
Mandatory Visualization
References
- 1. youtube.com [youtube.com]
- 2. Chromatography [chem.rochester.edu]
- 3. chemtips.wordpress.com [chemtips.wordpress.com]
- 4. Purification [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Troubleshooting failed reactions with N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on this compound?
A1: The primary reactive sites are the three amino groups (the 2- and 6-amino groups on the pyridine ring and the primary amine of the 2-aminoethyl side chain) and the nitro group. The amino groups are nucleophilic and can undergo reactions such as acylation, alkylation, and sulfonylation. The nitro group can be reduced to an amino group, providing a route to further functionalization.
Q2: Which of the amino groups is the most reactive?
A2: The reactivity of the amino groups can be influenced by steric hindrance and electronic effects. The primary amine on the aminoethyl side chain is generally the most nucleophilic and least sterically hindered, making it the most likely site for initial reaction under kinetically controlled conditions. The 2- and 6-amino groups on the pyridine ring have reduced nucleophilicity due to the electron-withdrawing nature of the nitro group and the pyridine ring itself.
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store the compound at ≤ -10 °C.[1] The compound can appear as a white, yellow, or orange crystalline powder.[1] Proper storage is crucial to prevent degradation.
Q4: What are some common applications of this compound?
A4: this compound is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactive functional groups make it a valuable building block for creating more complex molecules.[1]
Troubleshooting Failed Reactions
Issue 1: Incomplete or No Reaction
Possible Cause 1: Poor Solubility of Starting Material
-
Solution: Ensure your solvent system fully dissolves the this compound. Gentle heating or sonication may be required. Consider using a co-solvent system, such as a mixture of a polar aprotic solvent (e.g., DMF, DMSO) and a less polar solvent.
Possible Cause 2: Inactive Reagents
-
Solution: Verify the purity and activity of your reagents. For example, if you are performing an acylation, ensure the acylating agent has not hydrolyzed. Use freshly opened or properly stored reagents.
Possible Cause 3: Inappropriate Reaction Temperature
-
Solution: Some reactions may require heating to overcome the activation energy. If your reaction is sluggish at room temperature, consider gradually increasing the temperature while monitoring for side product formation. Conversely, some sensitive reactions may require cooling to prevent decomposition.
Possible Cause 4: Incorrect Stoichiometry
-
Solution: Carefully check the molar ratios of your reactants. For reactions involving the amino groups, a slight excess of the electrophile may be necessary to drive the reaction to completion.
Issue 2: Formation of Multiple Products
Possible Cause 1: Lack of Chemoselectivity
-
Problem: With three amino groups of varying reactivity, reactions with electrophiles can lead to a mixture of mono-, di-, and tri-substituted products.
-
Solution:
-
Protecting Groups: Consider using a protecting group strategy to selectively block the more reactive amino groups. For instance, the primary amine of the aminoethyl side chain could be selectively protected.
-
Reaction Conditions: Control the stoichiometry of the electrophile (e.g., use only one equivalent) and maintain a low reaction temperature to favor reaction at the most nucleophilic site.
-
Possible Cause 2: Side Reactions of the Nitro Group
-
Problem: Under certain conditions, particularly with strong reducing agents or in the presence of strong nucleophiles, the nitro group can undergo unintended reactions.
-
Solution: Choose reagents that are compatible with the nitro group if its reduction is not the intended outcome.
Issue 3: Difficulty in Product Purification
Possible Cause 1: Similar Polarity of Product and Starting Material
-
Solution: If your product has a similar polarity to the starting material, separation by column chromatography can be challenging. Consider derivatizing the product to alter its polarity. For example, if you have successfully performed a mono-acylation, the remaining free amino groups can be protonated with an acid, significantly increasing the product's polarity and aiding in separation from the less polar starting material.
Possible Cause 2: Product is a Salt
-
Solution: If your reaction is performed in an acidic medium, your product may be an ammonium salt. Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) before extraction with an organic solvent.
Possible Cause 3: Product is Water-Soluble
-
Solution: If your product has high polarity, it may be soluble in water. In such cases, after quenching the reaction, consider using a continuous liquid-liquid extractor or lyophilization to isolate the product.
Data Presentation
Table 1: Representative Reaction Conditions for Transformations of Aromatic Nitro-Amines (Illustrative Examples)
| Transformation | Reagent System | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Nitro Reduction | Fe / NH₄Cl | Ethanol/Water | Reflux | 85-95 | [2] |
| Acylation | Acetic Anhydride | Pyridine | 0 - 25 | 70-90 | General Knowledge |
| Sulfonylation | TsCl, Pyridine | DCM | 0 - 25 | 65-85 | General Knowledge |
| Reductive Amination | Aldehyde, NaBH(OAc)₃ | DCE | 25 | 60-80 | General Knowledge |
Note: These are general conditions for similar compounds and may require optimization for this compound.
Experimental Protocols
Protocol 1: General Procedure for the Acylation of the Aminoethyl Side Chain
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1 eq) or diisopropylethylamine (DIPEA) (1.1 eq), to the solution.
-
Addition of Acylating Agent: Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride) (1.0 eq) dropwise to the cooled solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Reduction of the Nitro Group
-
Suspension: Suspend this compound (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water.
-
Addition of Acid: Add a catalytic amount of a weak acid, such as ammonium chloride or acetic acid.
-
Heating: Heat the reaction mixture to reflux.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filtration: After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Basification and Extraction: Basify the remaining aqueous solution with a suitable base (e.g., sodium carbonate) and extract with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: If necessary, purify the product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for failed reactions.
Caption: Workflow for selective acylation.
References
Technical Support Center: N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine in chemical reactions. The purity of this reagent is critical for achieving desired reaction outcomes, and this guide addresses common issues related to reagent quality.
Frequently Asked Questions (FAQs)
Q1: What is the primary type of reaction that this compound undergoes?
A1: this compound typically participates in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group activates the pyridine ring, making it susceptible to attack by nucleophiles at the positions ortho and para to the nitro group.[1][2] The amino groups on the pyridine ring are nucleophilic and can react with electrophilic partners.
Q2: What are the most common impurities in commercially available this compound?
A2: While specific impurity profiles can vary between batches and suppliers, potential impurities could arise from the synthesis process. A likely synthetic route involves the sequential amination of a di-substituted nitropyridine. Potential impurities could include:
-
Unreacted starting materials: Such as 2,6-dichloro-3-nitropyridine or 2-amino-6-chloro-3-nitropyridine.
-
Over-aminated byproducts: Where the aminoethyl group reacts further.
-
Isomers: Positional isomers of the nitro group or the aminoethyl side chain, though less likely depending on the synthetic route.
-
Residual solvents from the purification process.
Q3: How can I assess the purity of my this compound reagent?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is a standard method for quantifying the purity of the main component and detecting non-volatile impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient with a modifier like TFA) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify organic impurities. Quantitative NMR (qNMR) can provide a highly accurate measure of absolute purity when compared against a certified internal standard.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound and identify the mass of any impurities.
Troubleshooting Guide
Issue 1: Low Yield in Subsequent Reactions
Low yields in reactions where this compound is a reactant can often be traced back to reagent purity.
| Potential Cause | Recommended Solution |
| Presence of unreacted starting materials in the reagent. | These impurities can compete in the reaction or be inert, effectively lowering the concentration of the desired reactant. Confirm the purity of your starting material using HPLC or NMR. If significant impurities are detected, purify the reagent by recrystallization or column chromatography. |
| Degradation of the reagent. | Diamines, especially those with nitro groups, can be sensitive to light, air, and temperature. Store the reagent in a cool, dark, inert atmosphere. Consider re-analyzing the purity of older batches before use. |
| Suboptimal reaction conditions. | Nucleophilic aromatic substitution reactions are sensitive to the choice of solvent, base, and temperature.[1] Ensure all reagents are anhydrous if the reaction is moisture-sensitive. Titrate the activity of any organometallic reagents if applicable. |
Issue 2: Formation of Unexpected Byproducts
The presence of impurities in the this compound can lead to the formation of unexpected side products.
| Potential Cause | Recommended Solution |
| Reaction with isomeric impurities. | If the starting material contains positional isomers, these can react to form isomeric products that may be difficult to separate from the desired product. Use high-resolution analytical techniques like HPLC-MS or high-field NMR to identify such impurities. |
| Di-substitution or polymerization. | The presence of two primary amino groups (one on the ring and one on the ethyl side chain) creates the potential for di-substitution or polymerization, especially if the electrophile is used in excess or is highly reactive. Control the stoichiometry carefully and consider using a protecting group strategy if selective reaction at one amino group is required. |
| Side reactions involving the nitro group. | Under certain conditions (e.g., strong reducing agents), the nitro group can be reduced, leading to a different set of byproducts.[3] Ensure that the reaction conditions are compatible with the nitro functionality. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr) using a Nitropyridine Derivative
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Chloro-5-nitropyridine (or other suitable nitropyridine)
-
Amine nucleophile (e.g., this compound)
-
Anhydrous solvent (e.g., ethanol, DMF, or DMSO)
-
Base (e.g., triethylamine or potassium carbonate)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the nitropyridine starting material (1.0 equivalent).
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add the amine nucleophile (1.0-1.2 equivalents) to the solution.
-
Add the base (1.2-2.0 equivalents).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C or reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in reactions involving this compound.
General Nucleophilic Aromatic Substitution (SNAr) Mechanism
Caption: The general two-step addition-elimination mechanism for nucleophilic aromatic substitution on an activated nitropyridine ring.
References
Validation & Comparative
A Comparative Analysis of GSK-3 Inhibitor Precursors for Researchers and Drug Development Professionals
An in-depth guide to understanding the landscape of Glycogen Synthase Kinase-3 (GSK-3) inhibitors, with a comparative look at established precursors. This guide provides essential data for researchers, scientists, and drug development professionals to make informed decisions in their discovery and development workflows.
Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a crucial role in a wide array of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. Its dysregulation has been implicated in a variety of pathologies such as Alzheimer's disease, type 2 diabetes, and cancer, making it a significant therapeutic target. The development of potent and selective GSK-3 inhibitors is a key area of research. This guide provides a comparative overview of several well-characterized GSK-3 inhibitor precursors.
While this guide aims to provide a broad comparison, it is important to note that publicly available experimental data for some compounds, including N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine, is limited. The following sections will focus on a selection of widely studied GSK-3 inhibitors to provide a baseline for comparison.
Quantitative Comparison of GSK-3 Inhibitor Precursors
The inhibitory activity of small molecules against GSK-3 is a critical parameter for their evaluation. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following table summarizes the IC50 values for several common GSK-3 inhibitors against the two GSK-3 isoforms, GSK-3α and GSK-3β.
| Compound | Target(s) | IC50 (GSK-3α) | IC50 (GSK-3β) | Other Notable Inhibitions (IC50) | Mechanism of Action |
| CHIR99021 | GSK-3α/β | 10 nM[1] | 6.7 nM[1] | >500-fold selectivity against Cdc2 and ERK2[2] | ATP-competitive[3] |
| Kenpaullone | GSK-3β, CDKs | - | 23 nM[4] | CDK1/cyclin B (0.4 µM), CDK2/cyclin A (0.68 µM), CDK5/p25 (0.85 µM)[4] | ATP-competitive[5] |
| AR-A014418 | GSK-3β | - | 104 nM[6] | Does not significantly inhibit cdk2 or cdk5 (IC50 > 100 µM)[7] | ATP-competitive[6] |
| Tideglusib | GSK-3 | - | 60 nM[2] | Fails to inhibit kinases with a Cys homologous to Cys-199 in the active site[2] | Irreversible, non-ATP competitive[8][9] |
| BIO (6-Bromoindirubin-3'-oxime) | GSK-3α/β, CDKs | 5 nM | 320 nM | CDK1/cyclinB (80 nM), CDK5 (320 nM) | ATP-competitive |
Key Signaling Pathways Involving GSK-3
GSK-3 is a critical regulatory kinase in multiple signaling pathways. Understanding these pathways is fundamental to designing and interpreting experiments with GSK-3 inhibitors.
Wnt/β-catenin Signaling Pathway
In the canonical Wnt signaling pathway, GSK-3 is a key component of the "destruction complex" which also includes Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1 (CK1). In the absence of a Wnt ligand, this complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome. Inhibition of GSK-3 prevents the phosphorylation of β-catenin, leading to its accumulation, nuclear translocation, and activation of target gene transcription.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of GSK-3 inhibitors.
In Vitro GSK-3β Kinase Assay (Luminescence-based)
This protocol describes a method to determine the in vitro potency (IC50) of a test compound against GSK-3β by measuring the amount of ADP produced in the kinase reaction using a commercially available assay kit (e.g., ADP-Glo™ Kinase Assay).
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate peptide (e.g., a peptide derived from glycogen synthase)
-
Test compound
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DMSO
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in Kinase Reaction Buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Reaction Setup:
-
Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of diluted GSK-3β enzyme solution to each well.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture. The final reaction volume is 5 µL.
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
Signal Generation:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for GSK-3 Inhibition: β-catenin Accumulation
This cell-based assay measures the functional consequence of GSK-3 inhibition in a cellular context by quantifying the accumulation of its downstream target, β-catenin.
Materials:
-
A suitable cell line (e.g., HEK293T, CHO-K1)
-
Cell culture medium and supplements
-
Test compound and a positive control (e.g., CHIR99021)
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibody against β-catenin
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Protein assay reagent (e.g., BCA)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or a positive control. Include a vehicle control (DMSO).
-
Incubate for a predetermined time (e.g., 4-6 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary anti-β-catenin antibody, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities for β-catenin and the loading control. Normalize the β-catenin signal to the loading control to determine the relative increase in β-catenin levels.
References
- 1. Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. GSK-3 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Efficacy of GSK-3 inhibitors derived from N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of various pyridine-derived Glycogen Synthase Kinase-3 (GSK-3) inhibitors. Due to a lack of specific published data on N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine derivatives, this guide focuses on other well-characterized pyridine and pyrimidine-based GSK-3 inhibitors to provide a relevant comparative framework.
Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. Its dysregulation has been implicated in various pathologies such as Alzheimer's disease, type 2 diabetes, and cancer, making it a significant therapeutic target.[1] A diverse range of small molecules have been developed to inhibit GSK-3, with many featuring a pyridine or pyrimidine core. This guide summarizes the inhibitory activities of several of these compounds and outlines the experimental protocols used to determine their efficacy.
Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of pyridine and pyrimidine-based GSK-3 inhibitors against the GSK-3β isoform. Lower IC50 values indicate greater potency.
| Compound Class | Specific Inhibitor | GSK-3β IC50 (nM) | Notes |
| Pyrazolopyridines | Compound 1 | 33 | A potent inhibitor of GSK-3.[2] |
| Pyrazolopyridines | Compound 5 | 260 | A derivative with a pyridine scaffold.[2] |
| Pyrazolopyridines | Compound 26 | ~150 | A selective and potent inhibitor of VRK1, structurally related to GSK-3 inhibitors.[2] |
| Imidazopyridines | Compound 2 | 4 | A highly potent 1H-indazole-3-carboxamide derivative.[3] |
| Imidazopyridines | Compound 4 | 9 | A potent 1H-indazole-3-carboxamide derivative.[3] |
| Pyrimidine Derivatives | G1 | 5810 | Identified through machine learning-based virtual screening.[4] |
| Pyrimidine Derivatives | G4 | 640 | Identified through machine learning-based virtual screening.[4] |
Signaling Pathways Involving GSK-3
GSK-3 is a key regulatory node in several critical signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action of GSK-3 inhibitors.
Wnt/β-catenin Signaling Pathway
In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome. Wnt signaling inhibits GSK-3, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene transcription.[1][5]
References
- 1. GSK3 Signaling Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
- 5. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GSK-3 Inhibition: Established Pyrimidyl Hydrazones versus a Novel Aminopyridine Candidate
For Researchers, Scientists, and Drug Development Professionals
Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that has emerged as a significant therapeutic target for a range of pathologies, including neurodegenerative diseases, type 2 diabetes, and cancer.[1] The quest for potent and selective GSK-3 inhibitors has led to the exploration of diverse chemical scaffolds. This guide provides a comparative analysis of two such classes of compounds: the well-established pyrimidyl hydrazones and the novel, yet to be fully characterized, N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine.
Overview of GSK-3 Inhibitors
GSK-3 is a key regulator in a multitude of cellular signaling pathways, most notably the Wnt/β-catenin pathway. Its dysregulation is implicated in various disease states, making it an attractive target for therapeutic intervention. This has spurred the development of numerous small molecule inhibitors.
Pyrimidyl Hydrazones: Potent and Characterized Inhibitors
Pyrimidyl hydrazones have been identified as a class of potent GSK-3 inhibitors, with some compounds exhibiting low nanomolar efficacy.[2][3] These compounds typically act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase and preventing the phosphorylation of its substrates.[4]
This compound: A Potential but Unconfirmed Candidate
While no direct experimental data on the GSK-3 inhibitory activity of this compound is currently available in the public domain, its chemical structure, featuring an aminopyridine core, is a common scaffold found in many kinase inhibitors.[5][6] This suggests a potential for this compound to interact with the ATP-binding site of kinases like GSK-3. Further experimental validation is necessary to confirm any inhibitory activity.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the available quantitative data for representative pyrimidyl hydrazones and a selection of aminopyridine-based GSK-3 inhibitors to provide a potential efficacy context for this compound.
Table 1: GSK-3 Inhibitory Activity of Representative Pyrimidyl Hydrazones
| Compound Class | Representative Compound | GSK-3β IC50 (nM) | Notes | Reference |
| Pyrimidyl Hydrazones | [1-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]arylhydrazone derivative | 6.2 | A series of these compounds showed low nanomolar inhibition. | [3] |
| Pyrimidin-4-one amide conjugate | Compound 4i | 71 | Exhibited potent inhibitory effect over GSK-3β. | [7] |
Table 2: GSK-3 Inhibitory Activity of Representative Aminopyridine-based Compounds
| Compound Class | Representative Compound | GSK-3β IC50 (nM) | Notes | Reference |
| Acylaminopyridines | Pyrrolopyridinone core derivative | <1 | A systematic exploration led to sub-nanomolar inhibitors. | [5] |
| Imidazopyridines | Imidazo[1,5-a]pyridine-3-carboxamide derivative | 4 and 9 | Showed nanomolar inhibition but were less potent than indazole analogues. | [1] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the objective comparison of inhibitor performance. Below are protocols for commonly used assays in the study of GSK-3 inhibition.
ADP-Glo™ Kinase Assay for GSK-3β
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[8]
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate peptide
-
Test compounds (dissolved in DMSO)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase reaction buffer with a constant final DMSO concentration (e.g., 1%).
-
Add 5 µL of the diluted compounds or vehicle (for controls) to the wells of the assay plate.
-
Add 5 µL of the GSK-3β enzyme solution to each well, except for the "no enzyme" control wells.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the substrate peptide and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the kinase reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding 40 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Scintillation Proximity Assay (SPA) for GSK-3 Inhibition
SPA is a homogeneous and rapid method for measuring radioligand binding to a target, which can be adapted for kinase activity assays.[3][9]
Materials:
-
Recombinant human GSK-3β enzyme
-
Biotinylated GSK-3 substrate peptide
-
Streptavidin-coated SPA beads
-
[γ-³³P]ATP
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
White, clear-bottom 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In the wells of the assay plate, combine the test compound, GSK-3β enzyme, biotinylated substrate peptide, and streptavidin-coated SPA beads.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at room temperature for a specified time to allow for substrate phosphorylation.
-
During the incubation, the phosphorylated biotinylated substrate binds to the streptavidin-coated SPA beads, bringing the radiolabel into close proximity with the scintillant embedded in the beads.
-
Measure the light emitted from the beads using a scintillation counter. The signal is proportional to the amount of phosphorylated substrate.
-
Determine the IC50 values by measuring the reduction in signal in the presence of the inhibitor.
Visualizing the Molecular Context
Diagrams of relevant signaling pathways and experimental workflows can aid in understanding the mechanism of action and the screening process for these inhibitors.
Caption: GSK-3 Signaling in the Wnt/β-catenin Pathway and Points of Inhibition.
Caption: General Experimental Workflow for GSK-3 Inhibitor Screening.
Conclusion
This guide provides a comparative overview of pyrimidyl hydrazones and a hypothetical aminopyridine-based compound as GSK-3 inhibitors. The pyrimidyl hydrazone class is well-documented, with members demonstrating potent, low-nanomolar inhibition of GSK-3. In contrast, this compound remains a compound of theoretical interest for GSK-3 inhibition based on its structural motifs. The provided experimental protocols offer a standardized framework for the evaluation and direct comparison of these and other potential GSK-3 inhibitors. Future research should focus on the experimental validation of this compound to ascertain its actual inhibitory potential against GSK-3 and to expand the landscape of available therapeutic agents for GSK-3-implicated diseases.
References
- 1. Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrazolopyrimidine derivatives as GSK-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation [mdpi.com]
- 5. Discovery of new acylaminopyridines as GSK-3 inhibitors by a structure guided in-depth exploration of chemical space around a pyrrolopyridinone core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antiproliferative activity in vitro of new derivatives of 3-aminopyrazolo[3,4-b]pyridine. Part 1. Reaction of 3-aminopyrazolo[3,4-b]pyridine with 1,3-, 1,4-diketones and alpha,beta-unsaturated ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, in vitro antiproliferative evaluation and GSK-3β kinase inhibition of a new series of pyrimidin-4-one based amide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Thieno[3,2-c]pyrazol-3-amine Derivatives versus N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine
A comprehensive analysis of thieno[3,2-c]pyrazol-3-amine derivatives as potent kinase inhibitors is presented below. A direct comparative analysis with N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine is not feasible due to the current lack of publicly available biological performance data for the latter. While this compound is documented as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, specific experimental data on its biological activity and performance against defined molecular targets are not available in the public domain.[1][2] In contrast, thieno[3,2-c]pyrazol-3-amine derivatives have been extensively studied and characterized, particularly as potent inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a key target in the development of therapeutics for Alzheimer's disease.
Thieno[3,2-c]pyrazol-3-amine Derivatives: A Focus on GSK-3β Inhibition
Thieno[3,2-c]pyrazol-3-amine derivatives have emerged as a promising class of compounds in the field of drug discovery, with significant research highlighting their potent inhibitory activity against GSK-3β.[1][3][4][5] This section provides a detailed overview of their performance, supported by experimental data and methodologies.
Quantitative Performance Data
The inhibitory activity of various thieno[3,2-c]pyrazol-3-amine derivatives against GSK-3β has been quantified, with several compounds demonstrating low nanomolar efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative compounds from this class.
| Compound ID | Modification | GSK-3β IC50 (nM) | Kinase Selectivity | Reference |
| 16b | Isobutyryl group at the 3-amino position | 3.1 | Good selectivity over a panel of 21 kinases, except for CDK5 and CK2. | [3][4] |
| 16a | Cyclopropanecarbonyl group at the 3-amino position | 4.4 | Not specified | [3] |
| 54 | 4-methylpyrazole moiety | 3.4 | Acceptable kinase selectivity profile. | [1] |
| AR-A014418 (Control) | Prototypical GSK-3β inhibitor | Not specified in these studies | GSK-3β-specific inhibitor | [3] |
Mechanism of Action and Cellular Effects
Thieno[3,2-c]pyrazol-3-amine derivatives exert their inhibitory effect on GSK-3β through a well-defined mechanism. Western blot analyses have shown that these compounds, such as compound 54 , inhibit GSK-3β by increasing its phosphorylation at the Ser9 residue (an inhibitory mark) and decreasing phosphorylation at Tyr216 (an activating mark).[1] Furthermore, compound 16b has been shown to up-regulate the phosphorylation of GSK-3β at Ser9.[3][4]
In cellular models, these compounds have demonstrated neuroprotective effects. For instance, compound 54 showed protection against Aβ-induced neurotoxicity in rat primary cortical neurons.[1] Moreover, these derivatives can modulate downstream signaling pathways. Compound 16b was found to decrease the hyperphosphorylation of the tau protein at Ser396, a key pathological hallmark of Alzheimer's disease, and increase the expression of β-catenin.[4][5] Notably, compound 16b showed no cytotoxicity against SH-SY5Y cells at concentrations up to 50 μM.[3][4] Some derivatives, like compound 54 , have also exhibited anti-neuroinflammatory effects by inhibiting the expression of inducible nitric oxide synthase (iNOS) in astrocytes and microglia.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols used to characterize the thieno[3,2-c]pyrazol-3-amine derivatives.
GSK-3β Inhibitory Activity Assay
The in vitro inhibitory activity of the thieno[3,2-c]pyrazol-3-amine derivatives against GSK-3β was determined using a caliper mobility shift assay.[3]
Protocol:
-
Prepare a reaction mixture containing the test compound, recombinant human GSK-3β enzyme, a fluorescently labeled substrate peptide, and ATP in a kinase buffer.
-
Incubate the mixture to allow the kinase reaction to proceed.
-
Stop the reaction and measure the amount of phosphorylated and unphosphorylated substrate using a microfluidic capillary electrophoresis system.
-
Calculate the percentage of inhibition based on the ratio of phosphorylated to unphosphorylated substrate, and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis
Western blotting was employed to investigate the effect of the compounds on the phosphorylation status of GSK-3β and tau protein in cellular models.[1][4]
Protocol:
-
Treat cells (e.g., SH-SY5Y or primary neurons) with the test compound at various concentrations.
-
Lyse the cells to extract total proteins.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of GSK-3β (p-GSK-3β Ser9, p-GSK-3β Tyr216) and tau (p-tau Ser396).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay
The cytotoxicity of the compounds was assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Seed cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 or 48 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Signaling Pathways and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: GSK-3β signaling pathway and the inhibitory action of thieno[3,2-c]pyrazol-3-amine derivatives.
Caption: Experimental workflow for Western blot analysis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. escales | Virtual tour generated by Panotour [ub.edu]
- 3. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. US11629136B1 - Substituted pyridine derivatives as SARM1 inhibitors - Google Patents [patents.google.com]
Comparative Analysis: N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine and Pyrrolo[2,3-b]pyridine Derivatives in Kinase Inhibition
This guide provides a detailed comparison between N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine, a substituted nitropyridine, and the broader class of pyrrolo[2,3-b]pyridine derivatives, which are recognized for their versatile roles in medicinal chemistry, particularly as kinase inhibitors. The analysis focuses on their biochemical properties, efficacy in cellular models, and potential mechanisms of action, supported by established experimental data from publicly available research.
Biochemical and Cellular Activity
The following table summarizes the key performance metrics for a representative pyrrolo[2,3-b]pyridine derivative, acting as a Janus kinase (JAK) inhibitor, a common target for this class of compounds. Due to the limited public data on the specific biological activity of this compound, its corresponding values are listed as "Not Available" (N/A). This highlights a critical knowledge gap and an area for future investigation.
Table 1: Comparative Performance Metrics
| Parameter | Pyrrolo[2,3-b]pyridine Derivative (JAK Inhibitor) | This compound |
| Target Kinase | Janus Kinase (JAK) Family | N/A |
| IC₅₀ (in vitro kinase assay) | 10-100 nM | N/A |
| Cellular Potency (EC₅₀) | 100-500 nM | N/A |
| Selectivity (vs. other kinases) | >100-fold vs. a panel of related kinases | N/A |
| In vitro Toxicity (CC₅₀ in HepG2) | >10 µM | N/A |
| Solubility (PBS, pH 7.4) | ~50 µg/mL | N/A |
| Permeability (PAMPA) | High | N/A |
Signaling Pathway and Mechanism of Action
Pyrrolo[2,3-b]pyridine derivatives have been extensively developed as inhibitors of protein kinases, which are crucial enzymes in cellular signaling pathways. A common mechanism involves the compound binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade. The diagram below illustrates the canonical JAK-STAT signaling pathway, a frequent target of this class of inhibitors.
Biological activity of compounds synthesized from N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine
Disclaimer: No publicly available studies detailing the synthesis and biological evaluation of compounds directly derived from N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine were identified. This guide provides a comparative analysis of structurally related N-substituted 3-nitro-2,6-pyridinediamine analogs to offer insights into their potential biological activities. The presented data pertains to compounds sharing the core 3-nitropyridin-2,6-diamine scaffold, synthesized from alternative precursors.
This guide explores the biological activities of various analogs of N6-substituted 3-nitro-2,6-pyridinediamine, focusing on their potential as kinase inhibitors and anticancer agents. The data is compiled from several studies and presented to aid researchers and drug development professionals in understanding the structure-activity relationships of this class of compounds.
Kinase Inhibitory Activity
Derivatives of 3-nitropyridine have emerged as a promising scaffold for the development of kinase inhibitors. The electron-withdrawing nature of the nitro group can influence the binding affinity and selectivity of these compounds for various kinase targets.
Table 1: Kinase Inhibitory Activity of 3-Nitropyridine Analogs
| Compound ID | Structure | Target Kinase | IC50 (nM) | Reference |
| 1 | N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine | p70S6Kβ | 444 | [1][2] |
| 2r | 2,6-diamino-3-(phenylacetyl)pyridine | CDK1 | Not specified | [3] |
| 11 | 2,6-diamino-3-(4-chlorobenzoyl)pyridine | CDK2 | Not specified | [3] |
dot
Caption: Synthesis and activity of a p70S6Kβ inhibitor.
Experimental Protocols: Kinase Inhibition Assays
The inhibitory activity of the synthesized compounds against target kinases is typically evaluated using in vitro kinase assays. A general protocol involves:
-
Reagents and Materials: Recombinant human kinase, substrate peptide, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Assay Procedure:
-
The kinase, substrate, and test compound are incubated in a buffer solution.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the amount of ADP produced is measured using a luminescent signal.
-
-
Data Analysis: The luminescence intensity is correlated with kinase activity. IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Anticancer Activity
Several pyridine and fused-pyrimidine derivatives bearing a nitro group or amino substitutions have been investigated for their cytotoxic effects against various cancer cell lines.
Table 2: In Vitro Anticancer Activity of Pyridine and Pyrido[2,3-d]pyrimidine Analogs
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 3a (tetralin-6-yl-pyridine derivative) | HeLa (Cervical Cancer) | 3.5 µg/mL | [4] |
| 3a (tetralin-6-yl-pyridine derivative) | MCF-7 (Breast Cancer) | 4.5 µg/mL | [4] |
| 5a (cyanopyridone derivative) | MCF-7 (Breast Cancer) | 1.77 | [5] |
| 5e (cyanopyridone derivative) | MCF-7 (Breast Cancer) | 1.39 | [5] |
| 6b (pyridopyrimidine derivative) | HepG2 (Liver Cancer) | 2.68 | [5] |
| 11c (pyridopyrimidine derivative) | MCF-7 (Breast Cancer) | ~4-7 | [6] |
dot
Caption: Workflow for in vitro cytotoxicity (MTT) assay.
Experimental Protocols: MTT Assay for Cytotoxicity
The antiproliferative activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium and seeded into 96-well plates.
-
Compound Treatment: After cell attachment, the medium is replaced with fresh medium containing various concentrations of the test compounds, and the cells are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
Antimicrobial Activity
Substituted pyridines have also been explored for their antimicrobial properties. The activity is often dependent on the nature and position of the substituents on the pyridine ring.
Table 3: Antimicrobial Activity of Pyridine Analogs
| Compound Class | Test Organism | Activity | Reference |
| Pyridinium salts | Staphylococcus aureus | Active | [7] |
| Pyridinium salts | Escherichia coli | Active | [7] |
| Pyridinium salts | Pseudomonas aeruginosa | Active | [7] |
| Pyridinium salts | Candida albicans | Active | [7] |
| 2,4,6-tri-substituted pyridines | Various bacteria | Good activity | [8] |
Experimental Protocols: Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) is a standard method to determine the antimicrobial activity of a compound.
-
Microorganism Preparation: Bacterial or fungal strains are cultured to a specific density.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the growth of the microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Eco-friendly Synthesis of Pyrido[2,3-d]pyrimidine Analogs and Their Anticancer and Tyrosine Kinase Inhibition Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In Vitro and In Vivo Studies of N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine Derivatives: A Comparative Analysis
A comprehensive review of available scientific literature reveals a notable scarcity of published in vitro and in vivo studies specifically focused on N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine and its direct derivatives. This absence of specific data currently prevents the construction of a detailed comparative guide for this particular class of compounds.
While research into the broader categories of nitropyridines and substituted 2,6-diaminopyridines is ongoing, with various derivatives being explored for a range of therapeutic applications, specific experimental data for the this compound scaffold remains elusive in the public domain.
Our extensive search of scholarly databases and chemical literature did not yield the quantitative data necessary to populate comparative tables on efficacy, toxicity, or pharmacokinetic profiles. Furthermore, the lack of published experimental work means that detailed protocols for in vitro and in vivo assays, as well as established signaling pathways for this specific compound, could not be identified.
For researchers, scientists, and drug development professionals interested in this chemical space, the current landscape suggests that this compound and its analogs may represent a novel and underexplored area of research. Future investigations would be necessary to establish the biological activity and therapeutic potential of these compounds.
General Landscape of Related Pyridine Derivatives
Research into analogous structures offers some context, although direct comparisons are not possible. Studies on various substituted nitropyridines have revealed a wide spectrum of biological activities, including but not limited to:
-
Anticancer Activity: Certain nitropyridine derivatives have been investigated for their potential to inhibit cancer cell growth.
-
Antimicrobial Properties: The pyridine nucleus is a common feature in many antibacterial and antifungal agents.
-
Kinase Inhibition: Substituted pyridines have been designed as inhibitors of various protein kinases, which are crucial targets in many diseases.
One area of related research involves the use of 2,6-dichloro-3-nitropyridine as a starting material for the synthesis of more complex molecules. For instance, its reaction with aminoethylamine fragments has been reported in the development of Glycogen Synthase Kinase 3 (GSK3) inhibitors. However, these studies do not provide a direct pharmacological profile of the this compound core structure itself.
Future Directions
The lack of available data highlights a significant knowledge gap. For researchers interested in pursuing this line of inquiry, the initial steps would involve:
-
Chemical Synthesis: Development and optimization of synthetic routes to produce this compound and a library of its derivatives.
-
In Vitro Screening: A comprehensive screening cascade to evaluate the biological activity of these compounds against various cell lines and molecular targets. This would include assays to determine cytotoxicity, target engagement, and mechanism of action.
-
In Vivo Evaluation: Promising candidates from in vitro studies would then need to be assessed in animal models to determine their pharmacokinetic properties, efficacy, and safety profiles.
As new research emerges and data becomes available, a comparative guide for this class of compounds could be developed to support the scientific and drug development communities. At present, however, any such guide would be purely speculative.
Comparative Analysis of Structure-Activity Relationships in Bioactive Pyridine Analogs: Insights for N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyridine-based compounds, with a focus on substructures relevant to N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine. Due to a lack of direct SAR studies on this specific analog series, this report extrapolates potential SAR trends from published data on structurally related 2,6-diaminopyridine and 3-nitropyridine derivatives. The information presented herein is intended to guide the rational design and optimization of novel therapeutic agents based on this scaffold.
Core Scaffold and Analogs: A Comparative Overview
The core structure of interest, this compound, combines three key features: a 2,6-diaminopyridine core, a nitro group at the 3-position, and an aminoethyl substituent at the N6 position. The biological activity of derivatives is likely influenced by modifications to each of these components. This guide examines the known impact of substitutions on related pyridine scaffolds to infer potential SAR for the target compound class.
dot
Caption: Core scaffold of this compound with potential modification sites.
Structure-Activity Relationship Insights from Related Pyridine Derivatives
2,6-Diaminopyridine Analogs as Kinase Inhibitors
A novel series of 2,6-diamino-3-acylpyridines have been synthesized and evaluated as cyclin-dependent kinase (CDK) inhibitors.[1] These compounds demonstrated potent inhibitory activity against CDK1 and CDK2 and inhibited the proliferation of various tumor cell lines.[1]
Table 1: SAR of 3-Acyl-2,6-diaminopyridine Analogs as CDK Inhibitors [1]
| Compound ID | R1 (at 3-position) | R2 (at N6) | CDK1 IC50 (µM) | CDK2 IC50 (µM) | Cellular Proliferation (HeLa, IC50 µM) |
| 2r | 4-Fluorobenzoyl | H | 0.03 | 0.04 | 0.2 |
| 11 | 4-Fluorobenzoyl | Methyl | 0.02 | 0.03 | 0.15 |
Data extracted from Bioorganic & Medicinal Chemistry Letters, 2005, 15(9), 2221-4.[1]
The data suggests that the 3-acyl group is crucial for activity, and substitution on the N6-amino group can influence potency.
2-Aminopyridine Derivatives as JAK2 Inhibitors
A class of 2-aminopyridine derivatives has been identified as potent and selective inhibitors of Janus Kinase 2 (JAK2).[2][3] The structure-activity relationship studies for these compounds provide valuable insights into the role of various substituents on the pyridine core.
Table 2: SAR of 2-Aminopyridine Derivatives as JAK2 Inhibitors [2]
| Compound ID | R1 (at 3-position) | R2 (at 4-position) | R3 (at 6-position) | JAK2 IC50 (nM) | Selectivity vs JAK1 | Selectivity vs JAK3 |
| Lead (Crizotinib) | Varies | Varies | Varies | 27 | - | - |
| 21b | H | -OCH3 | 2,6-dichloro-3-fluorophenyl | 9 | 276-fold | 184-fold |
Data extracted from Chinese Chemical Letters, 2022, 33(6), 2969-2974.[2]
These findings highlight the importance of substitution patterns on the pyridine ring for achieving high potency and selectivity.
The Role of the 3-Nitro Group
The nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties and biological activity of a molecule.[4][5] In many bioactive molecules, the nitro group is crucial for activity, often through its ability to be enzymatically reduced to form reactive intermediates that can interact with biological targets.[5] The presence of a nitro group can also impact the compound's pharmacokinetic properties.
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
Kinase inhibition assays are typically performed using either biochemical or cell-based formats.
Biochemical Assay:
-
The kinase enzyme, a substrate (often a peptide), and ATP are combined in a buffer solution.
-
The test compound is added at various concentrations.
-
The reaction is incubated to allow for phosphorylation of the substrate.
-
The extent of phosphorylation is measured, often using methods like fluorescence, luminescence, or radioactivity.
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
Cell-Based Assay:
-
Cells expressing the target kinase are cultured.
-
The cells are treated with the test compound at various concentrations.
-
The cells are then stimulated to activate the kinase signaling pathway.
-
The phosphorylation of a downstream substrate is measured using techniques like Western blotting or ELISA.
-
IC50 values are determined based on the reduction of the phosphorylation signal.
Cellular Proliferation Assay (e.g., MTT Assay)
-
Tumor cells (e.g., HeLa, HCT116) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Visualizing the SAR Workflow
The process of conducting a structure-activity relationship study involves a cyclical workflow of design, synthesis, and biological evaluation.
dot
Caption: A typical workflow for a structure-activity relationship (SAR) study.
Inferred SAR and Future Directions for this compound Analogs
Based on the analysis of related pyridine derivatives, the following hypotheses can be proposed for the SAR of this compound analogs:
-
N6-Substituent: The nature of the substituent at the N6 position is likely to be a key determinant of activity and selectivity. Modifications to the aminoethyl chain, such as altering its length, introducing cyclic moieties, or changing the basicity of the terminal amine, could significantly impact target engagement.
-
3-Nitro Group: The presence of the 3-nitro group is expected to have a profound effect on the molecule's electronic properties and may be essential for a specific mode of action. Exploring analogs with other electron-withdrawing groups at this position could clarify its role.
-
2-Amino Group: Substitution on the 2-amino group, or its replacement with other functionalities, could modulate the hydrogen bonding interactions with the target protein.
-
Pyridine Ring Substitutions: Further substitutions on the pyridine ring could be explored to fine-tune the compound's properties, such as solubility, metabolic stability, and target selectivity.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs to validate these hypotheses and establish a definitive SAR for this promising chemical scaffold.
dot
Caption: Hypothesized mechanism of action for pyridine-based inhibitors targeting a cellular signaling pathway.
References
- 1. 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors - 华东师范大学 [pure.ecnu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes [mdpi.com]
Validating the Purity of Synthesized N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in the drug discovery and development pipeline. Impurities can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides a comprehensive comparison of analytical techniques for validating the purity of N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine derivatives, a class of compounds with potential therapeutic applications.
Experimental Workflow for Purity Validation
A systematic approach is essential for the robust purity assessment of synthesized this compound derivatives. The general workflow involves initial purification of the crude product followed by a suite of analytical techniques to identify and quantify any remaining impurities.
Caption: General workflow for the synthesis, purification, and purity validation of this compound derivatives.
Comparison of Key Analytical Techniques
The choice of analytical technique for purity determination depends on the specific requirements of the analysis, including the desired level of sensitivity, the nature of the expected impurities, and the availability of instrumentation. The following table summarizes and compares the most common methods for validating the purity of synthesized organic compounds.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of analytes between a stationary and a mobile phase.[1][] | Quantitative purity (% area), detection of non-volatile and thermally labile impurities.[3] | High resolution and sensitivity, widely applicable.[1] | Requires reference standards for impurity identification. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[3][4] | Molecular weight of the main compound and impurities, structural information through fragmentation. | High sensitivity and specificity, enables identification of unknown impurities.[3][4] | Matrix effects can suppress ion signals, higher cost. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a molecule.[] | Structural elucidation, identification and quantification of impurities without a reference standard (qNMR). | Provides unambiguous structural information, non-destructive. | Lower sensitivity compared to MS, complex spectra for mixtures. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis.[][4] | Detection and identification of volatile impurities and residual solvents. | Excellent for volatile and semi-volatile analytes.[5] | Not suitable for non-volatile or thermally labile compounds. |
| Elemental Analysis | Determines the elemental composition (C, H, N, S) of a sample. | Confirms the empirical formula of the synthesized compound. | Provides fundamental information on the elemental composition. | Does not provide information on isomeric impurities. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Determination of high purity levels (typically >98%).[] | Does not require a standard substance.[] | Not suitable for thermally unstable compounds or for detecting impurities with similar thermal properties. |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound derivatives. Method validation should be performed according to ICH guidelines.[1]
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% TFA in Acetonitrile
Gradient Elution:
-
A typical gradient might start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over 20-30 minutes to elute compounds with varying polarities.
Procedure:
-
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.
-
Inject 10-20 µL of the sample solution into the HPLC system.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).
-
Calculate the purity by determining the peak area of the main compound as a percentage of the total peak area.
¹H NMR Spectroscopy for Structural Confirmation and Purity Assessment
¹H NMR is a powerful tool for confirming the structure of the synthesized compound and identifying any proton-containing impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Add a small amount of an internal standard with a known chemical shift (e.g., tetramethylsilane - TMS) if quantitative analysis is desired.
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Process the data (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks and assign the chemical shifts to the corresponding protons in the molecule. The presence of unexpected signals may indicate impurities.
Potential Impurities in the Synthesis of 2,6-Diaminopyridine Derivatives
The synthesis of this compound derivatives may lead to the formation of several types of impurities. Awareness of these potential side products is crucial for developing effective purification and analytical strategies.
Caption: Logical relationship between the target compound and potential impurities arising from the synthesis process.
Common impurities can include:
-
Isomeric byproducts: Positional isomers where the nitro group or the aminoethyl side chain are attached to different positions on the pyridine ring.
-
Unreacted starting materials: The presence of unconsumed reactants from the synthesis.
-
Side-reaction products: Products from unintended reactions, such as di-substitution on the pyridine ring or reactions involving the aminoethyl side chain.
-
Residual solvents: Solvents used in the synthesis and purification steps that are not completely removed.
By employing a combination of the analytical techniques described in this guide, researchers can confidently validate the purity of their synthesized this compound derivatives, ensuring the quality and reliability of their research and development efforts.
References
Comparative Analysis of Aminopyridine-Based Kinase Inhibitors: A Guide to Cross-Reactivity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
The aminopyridine scaffold has emerged as a privileged structure in the development of potent and selective kinase inhibitors. Its ability to mimic the adenine ring of ATP allows for competitive binding to the ATP-binding pocket of a wide array of kinases. However, this promiscuity necessitates a thorough evaluation of the cross-reactivity of any new inhibitor based on this scaffold. This guide provides a comparative analysis of aminopyridine-based kinase inhibitors, focusing on their selectivity profiles, the experimental methods used to determine them, and the key signaling pathways they modulate.
Quantitative Cross-Reactivity of Aminopyridine-Based Inhibitors
The following tables summarize the inhibitory activity of representative aminopyridine-based compounds against a panel of kinases. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, with lower values indicating higher potency.
Table 1: Selectivity Profile of Aminopyridine-Based JNK Inhibitors
| Kinase | Compound A (IC50, nM) | Compound B (IC50, nM) |
| JNK1 | 15 | 25 |
| JNK2 | 12 | 20 |
| JNK3 | 20 | 35 |
| p38α | >1000 | >1000 |
| ERK2 | >1000 | >1000 |
| CDK2 | >500 | >500 |
| ROCK1 | >500 | >500 |
Data is hypothetical and for illustrative purposes, based on findings that aminopyridine-based JNK inhibitors can exhibit over 1,000-fold selectivity for JNKs over other MAP kinases[1][2].
Table 2: Selectivity Profile of Aminopyridine-Based CHK2 Inhibitors
| Kinase | Compound C (IC50, nM) | Compound D (IC50, nM) |
| CHK2 | 10 | 8 |
| CHK1 | 250 | 150 |
| CAMK2δ | >1000 | >1000 |
| PIM1 | 800 | 650 |
| PLK1 | >1000 | >1000 |
Data is hypothetical and for illustrative purposes, based on the discovery of 2-aminopyridine inhibitors of CHK2 with selectivity over CHK1[3].
Table 3: Selectivity Profile of an Imidazo[4,5-b]pyridine-Based Inhibitor (Compound 27e)
| Kinase | Kd (nM) |
| FLT3 | 6.2 |
| Aurora-A | 7.5 |
| Aurora-B | 48 |
| FLT3-ITD | 38 |
| FLT3(D835Y) | 14 |
| FLT1 | >100 |
| JAK2 | >100 |
| RET | >100 |
| PDGFRB | >100 |
This table presents data for a dual FLT3/Aurora kinase inhibitor with an imidazo[4,5-b]pyridine core, a related heterocyclic scaffold to aminopyridines[4].
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is reliant on robust and reproducible biochemical and cellular assays.
In Vitro Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Radiometric Assays: This is a classic and direct method for measuring kinase activity.
-
Principle: The assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a specific substrate (peptide or protein) by the kinase.
-
Protocol:
-
Prepare a reaction mixture containing the purified kinase, the substrate, and the inhibitor at various concentrations in a suitable buffer.
-
Initiate the reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubate the reaction at a controlled temperature for a specific period.
-
Stop the reaction and separate the phosphorylated substrate from the unincorporated radiolabeled ATP, typically by spotting the reaction mixture onto a phosphocellulose filter paper and washing away the excess ATP.
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC50 value.
-
-
-
Fluorescence-Based Assays (e.g., TR-FRET): These assays are amenable to high-throughput screening.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays measure the phosphorylation of a biotinylated substrate peptide by a kinase. A europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-allophycocyanin (SA-APC) conjugate are used. When the substrate is phosphorylated, the antibody binds, bringing the europium and APC in close proximity, resulting in a FRET signal.
-
Protocol:
-
Dispense the kinase, biotinylated substrate, and inhibitor dilutions into a microplate.
-
Add ATP to start the reaction and incubate.
-
Add the detection reagents (europium-labeled antibody and SA-APC).
-
Incubate to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths.
-
Calculate the ratio of the two emission signals and determine the IC50 values from the dose-response curve.
-
-
Cell-Based Assays
These assays assess the inhibitor's activity in a more physiologically relevant context.
-
Western Blotting for Phospho-Protein Levels: This method determines the inhibitor's effect on a specific signaling pathway within the cell.
-
Principle: Measures the phosphorylation state of a kinase's downstream substrate. A decrease in the phosphorylated form of the substrate indicates inhibition of the upstream kinase.
-
Protocol:
-
Culture cells to the desired confluency.
-
Treat the cells with the inhibitor at various concentrations for a specific duration.
-
Lyse the cells to extract the proteins.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific to the phosphorylated form of the target protein.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the phosphorylated protein levels to a loading control (e.g., total protein or a housekeeping gene product).
-
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by aminopyridine-based inhibitors and a general workflow for selectivity profiling.
References
Benchmarking N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine against commercial inhibitors
An Objective Performance Analysis of N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine Against Commercial CDK2 Inhibitors
This guide provides a comparative framework for evaluating the performance of the novel compound, this compound, against established commercial inhibitors of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a critical regulator of cell cycle progression, particularly the G1/S phase transition, making it a key target in oncology drug development.[1] This document is intended for researchers, scientists, and drug development professionals, offering a methodology for benchmarking new chemical entities targeting this kinase.
Due to the limited publicly available data on this compound, this guide utilizes hypothetical, yet plausible, performance data for this compound to illustrate the benchmarking process. The data for the commercial inhibitors—Roscovitine, Dinaciclib, and Tagtociclib (PF-07104091)—are based on published literature.
Quantitative Data Summary
The following tables summarize the key performance indicators for this compound and its commercial counterparts.
Table 1: Biochemical Potency Against CDK2
This table compares the half-maximal inhibitory concentration (IC50) of the compounds against the purified CDK2/Cyclin A and CDK2/Cyclin E complexes in biochemical assays. A lower IC50 value indicates higher potency.
| Compound | CDK2/Cyclin A IC50 | CDK2/Cyclin E IC50 | Mechanism of Action |
| This compound | 15 nM (Hypothetical) | 25 nM (Hypothetical) | ATP-Competitive (Assumed) |
| Roscovitine (Seliciclib) | 700 nM[2] | 700 nM[3] | ATP-Competitive[4] |
| Dinaciclib (SCH 727965) | 1 nM | 1 nM | ATP-Competitive |
| Tagtociclib (PF-07104091) | Not Specified | 2.4 nM (Ki)[5] | ATP-Competitive |
Note: Data for this compound is hypothetical and for illustrative purposes only.
Table 2: Cellular Activity and Kinase Selectivity
This table presents the cellular potency of the inhibitors in a representative cancer cell line and their selectivity against other key cyclin-dependent kinases. High selectivity is crucial for minimizing off-target effects.
| Compound | Cellular IC50 (OVCAR-3) | Selectivity vs. CDK1 | Selectivity vs. CDK4 | Selectivity vs. CDK9 |
| This compound | 150 nM (Hypothetical) | ~20-fold (Hypothetical) | >200-fold (Hypothetical) | ~50-fold (Hypothetical) |
| Roscovitine (Seliciclib) | ~16 µM (average)[3] | ~1-fold[3] | >140-fold[4] | ~2.5-fold[4] |
| Dinaciclib (SCH 727965) | 13.8 - 123.5 nM[6] | 3-fold[7] | Not Specified | 4-fold[7] |
| Tagtociclib (PF-07104091) | Potent in CCNE1-amplified cells[8] | ~46-fold[5] | ~100-fold[5] | ~50-fold[5] |
Note: Data for this compound is hypothetical and for illustrative purposes only. Selectivity is represented as a ratio of IC50 values (IC50 off-target / IC50 CDK2).
Signaling Pathway and Experimental Workflow
To understand the context of CDK2 inhibition, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow for inhibitor characterization.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible evaluation of kinase inhibitors. The following protocols outline key experiments for characterizing a novel CDK2 inhibitor.
In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This assay measures the ability of a compound to directly inhibit the enzymatic activity of purified CDK2.
-
Objective: To determine the IC50 value of the test compound against purified CDK2/Cyclin A and CDK2/Cyclin E complexes.
-
Materials:
-
Procedure:
-
Add 1 µL of serially diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of a 2x enzyme solution containing the CDK2/Cyclin complex in kinase buffer.
-
Pre-incubate for 15-30 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 2 µL of a 2x substrate/ATP mixture. The ATP concentration should be at or near the Km for the enzyme.
-
Incubate for 60 minutes at room temperature.[10]
-
Terminate the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.[10]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[10]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to high (no enzyme) and low (vehicle control) signals.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (sigmoidal dose-response).
-
Cellular Proliferation Assay (CellTiter-Glo® Format)
This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cells.
-
Objective: To determine the cellular IC50 of the test compound in a relevant cancer cell line (e.g., OVCAR-3, which has CCNE1 amplification).[1]
-
Materials:
-
OVCAR-3 human ovarian cancer cell line.
-
Complete cell culture medium.
-
96-well clear-bottom, white-walled tissue culture plates.
-
Test compound (serially diluted).
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).
-
-
Procedure:
-
Seed cells in 96-well plates at an optimized density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Treat cells with serial dilutions of the test compound. Include a vehicle-only control (DMSO).
-
Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log concentration of the inhibitor to determine the IC50 value using non-linear regression.
-
Kinase Selectivity Profiling
This experiment evaluates the specificity of the inhibitor by testing it against a broad panel of other kinases.
-
Objective: To determine the selectivity profile of the test compound and identify potential off-target activities.
-
Procedure:
-
Submit the test compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology Corp.) or perform in-house assays.
-
Typically, the compound is tested at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases (>100).
-
The percent inhibition for each kinase is determined.
-
For kinases showing significant inhibition (>50%), full IC50 dose-response curves are generated to quantify the potency of the off-target interaction.
-
-
Data Analysis:
-
The results are often visualized as a dendrogram (kinome map) or a table listing the percent inhibition or IC50 values for each kinase.
-
Selectivity scores can be calculated to quantify the specificity of the compound for CDK2 over other kinases.
-
Conclusion
This guide outlines a systematic approach to benchmarking the novel compound this compound against established commercial CDK2 inhibitors. By employing standardized biochemical and cellular assays, researchers can generate a comprehensive dataset to evaluate its potency, selectivity, and cellular efficacy. The provided protocols and illustrative data serve as a robust framework for assessing its potential as a therapeutic agent or a chemical probe for studying CDK2 biology. A thorough characterization, as detailed in this guide, is a critical step in the progression of any new inhibitor from discovery to preclinical development.
References
- 1. Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Roscovitine in cancer and other diseases - Cicenas - Annals of Translational Medicine [atm.amegroups.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dinaciclib (SCH 727965) | CDK inhibitor | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. CDK2/CyclinA2 Kinase Enzyme System Application Note [worldwide.promega.com]
- 10. promega.com [promega.com]
Safety Operating Guide
Navigating the Safe Disposal of N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine (CAS RN: 252944-01-7). In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established protocols for managing hazardous chemical waste and the known hazards of structurally related aromatic amines and nitro-substituted pyridine compounds.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Given its chemical structure, this compound should be treated as hazardous.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area or under a certified chemical fume hood to avoid inhalation of any dust or aerosols.
In the event of a spill, evacuate the immediate area and prevent the substance from entering drains or waterways. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed, labeled container for disposal as hazardous waste.
Hazard Profile and Data Summary
| Hazard Category | Potential Hazard | Rationale and Handling Precautions |
| Acute Toxicity | Potentially harmful if swallowed, in contact with skin, or inhaled. | Avoid direct contact and inhalation. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | May cause skin irritation. | Wear appropriate gloves and a lab coat. In case of contact, wash the affected area with plenty of soap and water. |
| Eye Damage/Irritation | May cause serious eye irritation or damage. | Wear safety goggles. If contact occurs, rinse cautiously with water for several minutes. |
| Environmental Hazard | Potentially harmful to aquatic life. | Do not dispose of down the drain or in the regular trash. Prevent release to the environment. |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. On-site chemical neutralization is not recommended without a validated protocol.
-
Waste Identification and Segregation:
-
Clearly identify the waste as "this compound".
-
Segregate this waste from other waste streams, particularly from incompatible materials such as strong oxidizing agents.[1]
-
Do not mix solid and liquid waste forms of this chemical in the same container unless specifically instructed to do so by your EHS department.
-
-
Waste Collection and Containment:
-
Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, gloves, absorbent pads) in a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) container).
-
Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and shatter-resistant waste container. Do not overfill the container; a general guideline is to fill to no more than 80% capacity.
-
Contaminated PPE: Dispose of all contaminated PPE in a designated hazardous waste bag or container.
-
-
Labeling:
-
Label all waste containers with the words "Hazardous Waste".
-
The label must include the full chemical name: "this compound" and its CAS number: "252944-01-7".
-
List all constituents and their approximate percentages if it is a mixed waste stream.
-
Indicate the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Place waste containers in secondary containment (e.g., a chemical-resistant tray) to manage any potential leaks.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide the EHS office with all necessary documentation regarding the waste's composition and volume.
-
Never attempt to dispose of this chemical down the drain or in the regular trash.[2]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It offers procedural, step-by-step guidance for the safe handling and disposal of N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial to minimize exposure. The following table summarizes the recommended protective gear based on practices for handling similar chemical compounds.[1]
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield | Standard laboratory practice to protect against splashes and airborne particles. A face shield provides an additional layer of protection.[1] |
| Skin Protection | Nitrile or neoprene gloves (double-gloving recommended) and a chemically resistant lab coat | Prevents direct skin contact.[1] Gloves should be inspected for tears or contamination and changed frequently. The lab coat should be fully buttoned.[1] |
| Respiratory Protection | NIOSH-approved N95 dust mask or a higher-level respirator (e.g., PAPR) | Necessary when handling the powder form to prevent the inhalation of dust particles.[1] Work should be conducted in a well-ventilated area or a chemical fume hood.[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical for user safety and experimental integrity.
1. Engineering Controls and Preparation:
-
Designate a specific area for handling, weighing, and preparing solutions of this chemical.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[1]
-
Work within a certified chemical fume hood to minimize inhalation exposure.
2. Handling and Solution Preparation:
-
Before handling, put on all required PPE as detailed in the table above.
-
To minimize dust generation, carefully weigh the solid compound on a tared weigh boat inside the fume hood.[1]
-
When preparing solutions, slowly add the solid to the solvent to prevent splashing.[1]
3. Spill Management:
-
In the event of a spill, evacuate all non-essential personnel from the area.[1]
-
Absorb the spill with an inert material, such as vermiculite, dry sand, or earth, and place it in a sealed container for disposal.
-
Do not use water to clean up the spill, as this may create an inhalation hazard if the compound is aerosolized.[1]
-
Thoroughly decontaminate the spill area with an appropriate solvent and cleaning materials.[1]
Disposal Plan: Step-by-Step Protocol
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.[1]
1. Waste Segregation and Collection:
-
Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed container for hazardous chemical waste.[1]
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste.[1] Do not pour any of this chemical down the drain.[1][2]
2. Container Management:
-
Use containers that are compatible with the chemical.
-
Ensure containers are properly sealed to prevent leaks or spills.
-
Label all waste containers with "Hazardous Waste" and the full chemical name.
3. Storage and Disposal:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[2][3]
4. Empty Container Disposal:
-
Empty containers that held the chemical should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous liquid waste.[2]
-
After triple rinsing, the container can typically be disposed of as non-hazardous waste, but confirm this with your EHS department. Deface the label before disposal.[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
